N,2-dimethoxy-N-methylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOEDJHRRXTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide (CAS 132289-57-7)
Core Data for N,2-dimethoxy-N-methylacetamide
This compound is a chemical compound with the molecular formula C5H11NO3.[1][2][3] It is also known by its IUPAC name this compound and as N-methoxy-N-methyl-2-methoxyacetamide.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is presented in Table 1. This data is primarily sourced from chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | PubChem[1], Synquest Labs[2] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| CAS Number | 132289-57-7 | PubChem[1], Apollo Scientific[4] |
| IUPAC Name | This compound | PubChem[1] |
| Purity | 95% | Apollo Scientific[4], Synquest Labs[2] |
| XLogP3 | -0.3 | PubChem[1] |
| Monoisotopic Mass | 133.07389321 Da | PubChem[1] |
Safety Information
Hazard identification for this compound according to the Globally Harmonized System (GHS) is summarized in Table 2.
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
The Related Compound: N-methoxy-N-methylacetamide (Weinreb Amide)
Due to the limited specific data for this compound, this section provides detailed information on the related compound N-methoxy-N-methylacetamide (CAS 78191-00-1). This compound is a well-known Weinreb amide, a class of reagents widely used in organic synthesis for the preparation of ketones and aldehydes.[5]
Synthesis Protocol for N-methoxy-N-methylacetamide
A common method for the synthesis of N-methoxy-N-methylacetamide involves the reaction of an acetylating agent with N,O-dimethylhydroxylamine hydrochloride.[6]
Experimental Protocol:
-
Reaction: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.367 g, 14.015 mmol) in dichloromethane (DCM, 30 mL) at 0°C, triethylamine (TEA, 2.836 g, 3.9 mL, 28.030 mmol) is slowly added. The mixture is stirred for 10 minutes.
-
Addition of Acetyl Chloride: Acetyl chloride (1.1 g, 1.0 mL, 14.105 mmol) is then added dropwise to the reaction mixture at 0°C.
-
Reaction Progression: The reaction is allowed to warm to 22°C and stirred overnight.
-
Work-up: The reaction is quenched with a saturated sodium bicarbonate (NaHCO3) solution. The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL).
-
Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the product as a colorless liquid (1.12 g, 78% yield).[6]
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-methoxy-N-methylacetamide.
Caption: Synthesis workflow for N-methoxy-N-methylacetamide.
Spectroscopic Data for N-methoxy-N-methylacetamide
The synthesized N-methoxy-N-methylacetamide can be characterized using NMR spectroscopy.[6]
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| 1H NMR | CDCl3 | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) |
| 13C NMR | CDCl3 | 172.0, 61.1, 32.0, 19.8 |
Source: ChemicalBook[6]
General Amide Synthesis
While a specific, validated synthesis protocol for this compound is not available, a general approach to forming an amide bond is illustrated below. This typically involves the reaction of a carboxylic acid derivative with an amine.
Caption: Generalized workflow for amide synthesis.
Applications and Future Research
Derivatives of N-methoxy-N-methylacetamide are recognized for their utility as building blocks in the synthesis of pharmaceuticals and specialty chemicals. The unique structural features of these compounds can be leveraged to optimize the properties of target molecules. For instance, fluorinated derivatives are sought after in medicinal chemistry and materials science to enhance properties like metabolic stability and lipophilicity.
Given the structural similarities, it is plausible that this compound could find applications in similar areas. However, dedicated research is required to determine its specific reactivity, biological activity, and potential applications. Future work should focus on developing and publishing a reliable synthesis protocol, characterizing the compound thoroughly using modern analytical techniques, and exploring its utility in synthetic and medicinal chemistry.
References
- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 132289-57-7 | 4148-1-48 | MDL MFCD11848891 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of N,2-dimethoxy-N-methylacetamide
This technical guide provides a comprehensive overview of the known chemical properties of N,2-dimethoxy-N-methylacetamide, a chemical compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide also includes relevant information on the closely related and well-documented compound, N-methoxy-N-methylacetamide, to provide valuable context and comparative insights.
Core Chemical Properties
This compound is identified by the CAS number 132289-57-7.[1][2][3][4][5] Its fundamental properties are summarized in the table below. While some physical properties like boiling point, melting point, and density have not been experimentally determined or published, computational estimates are available.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 132289-57-7 | [1][2][3][4][5] |
| Molecular Formula | C5H11NO3 | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Physical Form | Solid or liquid | [3] |
| Purity | 95% | [3][4] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | [3] |
Comparative Analysis with N-methoxy-N-methylacetamide
N-methoxy-N-methylacetamide (CAS: 78191-00-1), also known as a Weinreb amide, is a structurally similar compound that is extensively used in organic synthesis.[6] Its well-documented properties, presented below, can serve as a useful reference for predicting the behavior of this compound.
| Property | N-methoxy-N-methylacetamide | Source |
| CAS Number | 78191-00-1 | [7][8][9][10] |
| Molecular Formula | C4H9NO2 | [7][8] |
| Molecular Weight | 103.12 g/mol | [7][8] |
| Boiling Point | 152 °C | [7][9][10] |
| Density | 0.97 g/mL at 25 °C | [7][9] |
| Refractive Index | n20/D 1.426 | [7][9] |
| Flash Point | 49 °C | [10] |
| Solubility | Soluble in water |
Synthesis and Reactivity
Synthesis of this compound
A generalized workflow for such a synthesis is depicted below.
References
- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-METHOXY-N-METHYL-2-METHOXYACETAMIDE | 132289-57-7 [chemicalbook.com]
- 3. This compound | 132289-57-7 [sigmaaldrich.com]
- 4. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 132289-57-7 [sigmaaldrich.com]
- 6. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]
- 10. 78191-00-1 Cas No. | N-Methoxy-N-methylacetamide | Apollo [store.apolloscientific.co.uk]
Navigating the Structural Labyrinth: A Technical Guide to the Elucidation of N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethoxy-N-methylacetamide is a small molecule with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both an N-methoxy amide (Weinreb amide) functionality and an alpha-methoxy group, presents an interesting case for structural analysis. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound.
It is important to note that while the existence of this compound is documented in chemical databases, publicly available experimental spectroscopic data is scarce. Therefore, this guide will proceed with a hypothetical structure elucidation based on a plausible synthetic route and predicted spectroscopic outcomes. This approach provides a robust framework for researchers who may synthesize this compound or similar derivatives.
Proposed Synthesis of this compound
A logical and efficient synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine hydrochloride with 2-methoxyacetyl chloride. This reaction, a variation of the well-established Weinreb amide synthesis, is expected to proceed smoothly under standard conditions.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (2.2 eq) dropwise.
-
Acylation: Slowly add a solution of 2-methoxyacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Spectroscopic and Spectrometric Data for Structure Elucidation
The confirmation of the structure of this compound would rely on a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the elemental composition and connectivity.
Predicted Mass Spectrometry Data
| Analysis Type | Parameter | Predicted Value |
| Molecular Formula | C₅H₁₁NO₃ | - |
| Molecular Weight | - | 133.15 g/mol |
| Monoisotopic Mass | - | 133.0739 Da |
| High-Resolution MS (ESI+) | [M+H]⁺ | 134.0812 m/z |
| [M+Na]⁺ | 156.0631 m/z | |
| Predicted Key Fragments (EI) | [M - OCH₃]⁺ | 102.0555 m/z |
| [M - COCH₂OCH₃]⁺ | 58.0426 m/z | |
| [CH₂OCH₃]⁺ | 45.0340 m/z |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and compare them with the calculated theoretical masses to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Singlet | 2H | -COCH₂- |
| ~3.75 | Singlet | 3H | N-OCH₃ |
| ~3.40 | Singlet | 3H | C-OCH₃ |
| ~3.20 | Singlet | 3H | N-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~72 | -COCH₂- |
| ~62 | N-OCH₃ |
| ~59 | C-OCH₃ |
| ~33 | N-CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities for all signals in both spectra to assign the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2940 | Medium-Strong | C-H stretch (sp³) |
| ~1670 | Strong | C=O stretch (amide) |
| ~1450 | Medium | C-H bend |
| ~1120 | Strong | C-O stretch (ether) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Structure Elucidation Workflow
The process of structure elucidation follows a logical progression, where data from different analytical techniques are integrated to build a conclusive picture of the molecular structure.
Conclusion
Technical Guide: N,2-dimethoxy-N-methylacetamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N,2-dimethoxy-N-methylacetamide is a chemical compound with applications as an intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its role in research and development. Due to the limited specific data on this compound, information on the closely related and well-documented class of N-methoxy-N-methylamides (Weinreb amides) is included to provide a broader context for its potential applications and experimental methodologies.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | [1] |
| Molecular Formula | C5H11NO3 | [1] |
| CAS Number | 132289-57-7 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Methoxy-N-methyl-2-methoxyacetamide | [1] |
| Purity | Typically ≥95% | [2] |
Applications in Research and Drug Development
This compound belongs to a class of compounds that are valuable as building blocks in organic synthesis. Derivatives of N-methoxy-N-methylacetamide are frequently utilized in the synthesis of pharmaceuticals due to their unique structural features that can be leveraged to optimize drug properties. These compounds also find use in the development of specialty chemicals and advanced materials.
The N-methoxy-N-methylamide functional group, often referred to as a Weinreb amide, is a key synthon for the preparation of ketones and aldehydes. This functional group can efficiently acetylate polycarbonyl compounds and serves as an important intermediate for the synthesis of other active compounds.[3] For instance, related compounds like 2-chloro-N-methoxy-N-methylacetamide have been used in the synthesis of novel insecticides.[4]
Experimental Protocols
Synthesis of N-methoxy-N-methylacetamide
This procedure describes the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Acetyl Chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Magnesium Sulfate (MgSO4)
-
Reaction flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a mixture of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM), slowly add triethylamine (TEA) at 0°C and stir for 10 minutes.[5]
-
Add acetyl chloride dropwise to the reaction mixture at 0°C.[5]
-
Allow the reaction to stir at room temperature overnight.[5]
-
Quench the reaction with a saturated NaHCO3 solution.[5]
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield the product.[5]
Logical Workflow for Weinreb Amide Synthesis
Caption: Synthesis workflow for N-methoxy-N-methylacetamide.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
-
Keep the container tightly closed.[6]
-
Use only outdoors or in a well-ventilated area.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Wash skin thoroughly after handling.[7]
-
Avoid breathing fumes, mist, vapors, or spray.[8]
First Aid:
-
If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
-
If swallowed: Rinse mouth. Get medical attention.[7]
Storage:
-
Store in a well-ventilated place. Keep cool.[6]
-
Store in a tightly-closed container when not in use.[8]
-
Keep in a dry place.[7]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[7]
Hazard Identification Diagram
Caption: Key hazards of this compound.
References
- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. aksci.com [aksci.com]
An In-depth Technical Guide to the Synthesis of N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N,2-dimethoxy-N-methylacetamide. The synthesis involves a two-step process commencing with the formation of the key precursor, 2-methoxyacetic acid, followed by its conversion to the target this compound, a compound of interest in various research and development applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a two-stage process. The first stage involves the synthesis of 2-methoxyacetic acid, a critical building block. Two primary methods for this are the nucleophilic substitution of a haloacetic acid salt with a methoxide, and the catalytic oxidation of 2-methoxyethanol.[1] The second stage is the formation of the Weinreb amide, this compound, by coupling 2-methoxyacetic acid with N,O-dimethylhydroxylamine.[2][3] This is a widely used transformation in organic synthesis due to the stability and utility of the resulting Weinreb amide in forming ketones and aldehydes.
Stage 1: Synthesis of 2-Methoxyacetic Acid
There are two principal methods for the synthesis of 2-methoxyacetic acid:
-
Method A: Nucleophilic Substitution (Williamson Ether Synthesis) : This laboratory-scale synthesis involves the reaction of a haloacetic acid salt, such as sodium chloroacetate, with sodium methoxide.[1]
-
Method B: Catalytic Oxidation of 2-Methoxyethanol : This is the preferred industrial route due to its efficiency and the availability of the starting material.[1][4]
Experimental Protocol: Method A - Nucleophilic Substitution
Objective: To synthesize 2-methoxyacetic acid via the reaction of sodium chloroacetate with sodium methoxide.[1]
Materials:
-
Sodium chloroacetate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Methoxyacetate: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium methoxide in an excess of methanol.[1]
-
Slowly add sodium chloroacetate to the solution.[1]
-
Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.[1]
-
Isolation of 2-Methoxyacetic Acid: After cooling, remove the excess methanol by distillation.[1]
-
Neutralize the resulting sodium methoxyacetate with a strong acid, such as hydrochloric acid, to produce the free 2-methoxyacetic acid.[1]
-
Purify the crude 2-methoxyacetic acid by vacuum distillation.[1]
Experimental Protocol: Method B - Catalytic Oxidation of 2-Methoxyethanol
Objective: To synthesize 2-methoxyacetic acid through the catalytic oxidation of 2-methoxyethanol.[1][4]
Materials:
-
2-Methoxyethanol
-
Heterogeneous catalyst (e.g., Platinum on carbon, Pt/C)
-
Pressurized reactor
-
Oxygen or air source
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge a pressurized reactor with 2-methoxyethanol and water.[4]
-
Add a heterogeneous catalyst, such as platinum on a carbon support (Pt/C), to the mixture.[1]
-
Oxidation: Pressurize the reactor with oxygen or air and raise the temperature to the desired level (typically between 40°C and 80°C).[1][4] Careful temperature control is necessary as the reaction is exothermic.
-
Monitoring and Work-up: Monitor the reaction for the consumption of 2-methoxyethanol.
-
Upon completion, remove the catalyst by filtration.[1]
-
Purification: Subject the aqueous solution of 2-methoxyacetic acid to distillation to remove water and any unreacted 2-methoxyethanol, yielding the purified product.[1]
Quantitative Data for 2-Methoxyacetic Acid Synthesis
| Parameter | Method A (Nucleophilic Substitution) | Method B (Catalytic Oxidation) | Reference |
| Starting Materials | Sodium chloroacetate, Sodium methoxide | 2-Methoxyethanol, Oxygen | [1][5] |
| Solvent | Methanol | Water | [1][4] |
| Catalyst | None | Platinum on carbon (Pt/C) | [1][4] |
| Reaction Temperature | Reflux | 40-80°C | [1][4] |
| Reaction Time | Several hours | Varies | [1] |
| Yield | ~85% | 91-96% | [4][5] |
| Purity | High after distillation | >99% after distillation | [1][6] |
Stage 2: Synthesis of this compound (Weinreb Amide Formation)
The conversion of 2-methoxyacetic acid to this compound is achieved through the formation of a Weinreb amide. This involves coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[2][3] Various coupling reagents can be employed for this transformation.[2] A common and effective method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8] An alternative is the conversion of the carboxylic acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine.[2]
Experimental Protocol: Amide Coupling using a Carbodiimide Reagent
Objective: To synthesize this compound by coupling 2-methoxyacetic acid with N,O-dimethylhydroxylamine hydrochloride using a carbodiimide coupling agent.
Materials:
-
2-Methoxyacetic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methoxyacetic acid and N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Add the base to neutralize the hydrochloride salt.
-
Add the carbodiimide coupling agent (EDC or DCC) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous workup.
-
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Materials | 2-Methoxyacetic acid, N,O-dimethylhydroxylamine hydrochloride | [2][3] |
| Coupling Reagent | EDC or DCC | [7][8] |
| Solvent | Dichloromethane or THF | [9] |
| Reaction Temperature | 0°C to room temperature | [9] |
| Yield | 73-97% (typical for Weinreb amide synthesis) | [10] |
| Purity | >95% after chromatography | [11] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132289-57-7 | |
| Molecular Formula | C5H11NO3 | [12] |
| Molecular Weight | 133.15 g/mol | [12] |
| Appearance | Solid or liquid | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Visualizations
Overall Synthesis Pathway
Caption: Overall two-stage synthesis pathway for this compound.
Experimental Workflow for Weinreb Amide Formation
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. patents.justia.com [patents.justia.com]
- 5. US4968840A - Process for preparing methoxyacetic acid - Google Patents [patents.google.com]
- 6. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: N,2-dimethoxy-N-methylacetamide
Foreword: This document addresses the inquiry for an in-depth technical guide on N,2-dimethoxy-N-methylacetamide. Extensive searches for detailed experimental protocols, comprehensive quantitative data, and specific biological pathways involving this compound have yielded limited results. The scientific literature readily available does not contain the depth of information required for a complete technical whitepaper as requested.
This guide will provide the confirmed IUPAC name and available physicochemical properties for this compound. To offer relevant context for researchers, this will be supplemented with more detailed information on the closely related and more extensively studied compound, N-methoxy-N-methylacetamide , including a representative synthesis protocol and spectral data. It is crucial to note that these two compounds are distinct chemical entities.
This compound
1.1. IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1].
Commonly used synonyms include:
1.2. Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| CAS Number | 132289-57-7 | PubChem[1] |
| Topological Polar Surface Area | 38.8 Ų | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
A comprehensive summary of all quantitative data into clearly structured tables for easy comparison is not possible due to the limited available data for this specific compound.
Related Compound: N-methoxy-N-methylacetamide (A Weinreb Amide)
Given the scarcity of detailed information on this compound, we present data on the related Weinreb amide, N-methoxy-N-methylacetamide. This compound is a versatile reagent in organic synthesis, often used for the preparation of ketones.[2] Derivatives of N-methoxy-N-methylacetamide are of interest in medicinal chemistry and materials science.
2.1. Experimental Protocol: Synthesis of N-methoxy-N-methylacetamide
The following is a representative protocol for the synthesis of N-methoxy-N-methylacetamide from N,O-dimethylhydroxylamine hydrochloride and acetyl chloride.[3]
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane (DCM), triethylamine (2.0 equivalents) is slowly added at 0°C. The mixture is stirred for 10 minutes.
-
Acetyl chloride (1.0 equivalent) is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to 22°C and stirred overnight.
-
The reaction is quenched with a saturated solution of NaHCO₃.
-
The biphasic solution is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the product.[3]
2.2. Quantitative Data: NMR Spectroscopy of N-methoxy-N-methylacetamide
The following are reported Nuclear Magnetic Resonance (NMR) data for N-methoxy-N-methylacetamide.[3]
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) |
| ¹³C NMR | CDCl₃ | 172.0, 61.1, 32.0, 19.8 |
2.3. Logical Relationship: Synthesis of N-methoxy-N-methylacetamide
The following diagram illustrates the workflow for the synthesis of N-methoxy-N-methylacetamide.
Caption: A workflow diagram for the synthesis of N-methoxy-N-methylacetamide.
Signaling Pathways and Experimental Workflows
A mandatory requirement of this guide was the creation of diagrams for described signaling pathways or experimental workflows. Extensive searches did not reveal any such information for this compound. This compound does not appear to be prominently featured in the scientific literature in the context of drug development or as a modulator of biological signaling pathways.
Conclusion
While the IUPAC name and basic properties of this compound can be definitively stated, a comprehensive technical guide for researchers and drug development professionals is not feasible based on currently available public information. There is a notable absence of detailed experimental protocols, extensive quantitative data, and studies on its biological activity. Researchers interested in this molecule may find the information on the related compound, N-methoxy-N-methylacetamide, to be a useful, albeit indirect, reference. Further empirical investigation would be necessary to elucidate the specific properties and potential applications of this compound.
References
An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide and its Role as a Weinreb Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethoxy-N-methylacetamide is a specialized chemical compound that serves as a key intermediate in modern organic synthesis. As a member of the N-methoxy-N-methylamide family, commonly known as Weinreb amides, it offers a versatile and highly controlled method for the formation of ketones and aldehydes. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its primary applications in synthetic chemistry, particularly relevant to drug discovery and development.
Nomenclature and Identification
Correctly identifying a chemical compound is critical for research and development. This compound is known by several synonyms and identifiers across various chemical databases and suppliers.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 132289-57-7 | [1] |
| Molecular Formula | C5H11NO3 | [1][2] |
| PubChem CID | 14872187 | [1] |
| InChI | InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3 | [1] |
| InChIKey | YFNOEDJHRRXTRH-UHFFFAOYSA-N | [1] |
| SMILES | CN(C(=O)COC)OC | [1] |
| Depositor-Supplied Synonyms | N-Methoxy-N-methyl-2-methoxyacetamide, MFCD11848891, Acetamide, N,2-dimethoxy-N-methyl-, 2,N-Dimethoxy-N-methylacetamide | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | [1] |
| Monoisotopic Mass | 133.0739 Da | [2] |
| Appearance | Solid or liquid | [3] |
| Storage Temperature | Room temperature, sealed in dry conditions | [3] |
| Purity (Typical) | 95% | [3][4] |
| XLogP3 (Predicted) | -0.3 | [1] |
Synthesis of Weinreb Amides: A Representative Protocol
Reaction: Acetyl Chloride + N,O-Dimethylhydroxylamine hydrochloride → N-Methoxy-N-methylacetamide
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane (DCM), slowly add triethylamine (TEA) (2.0 equivalents) at 0°C and stir for 10 minutes.
-
Add acetyl chloride (1.0 equivalent) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature (22°C) and stir overnight.[5]
-
Quench the reaction with a saturated NaHCO3 solution.
-
Separate the biphasic solution and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate in vacuo to afford the desired N-methoxy-N-methylacetamide product.[5]
Below is a workflow diagram for the synthesis of a Weinreb amide.
Caption: A generalized workflow for the synthesis of a Weinreb amide.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound and other Weinreb amides lies in their reaction with organometallic reagents to produce ketones in a highly controlled manner. This reaction, known as the Weinreb ketone synthesis, is a cornerstone of modern organic chemistry and is particularly valuable in the synthesis of complex molecules, including pharmaceuticals.[6]
The key advantage of the Weinreb amide is its ability to prevent the common problem of over-addition of the organometallic reagent, which in reactions with other carboxylic acid derivatives would lead to the formation of tertiary alcohols. The reaction with a Weinreb amide stops at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate.[6]
Key applications include:
-
Ketone Synthesis: The reaction of this compound with Grignard reagents or organolithium reagents provides a reliable method for the synthesis of various ketones.
-
Aldehyde Synthesis: Weinreb amides can also be reduced to aldehydes using mild reducing agents.
-
Building Blocks for Pharmaceuticals: The resulting ketones and aldehydes are versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The adaptability of the N-methoxy-N-methylacetamide framework makes it a valuable asset in the synthetic chemist's toolkit.
-
Peptide Synthesis: Derivatives of N-methoxy-N-methylacetamide are also explored for their utility as building blocks in modern peptide synthesis.
The diagram below illustrates the reaction mechanism of a Weinreb amide with a Grignard reagent.
References
- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 132289-57-7 [sigmaaldrich.com]
- 4. 132289-57-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Guide: N-Methoxy-N-methyl-2-methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and specific applications for N-Methoxy-N-methyl-2-methoxyacetamide (CAS No. 132289-57-7) are limited in publicly available scientific literature. This guide provides a summary of its known properties and places it within the context of the broader class of N-methoxy-N-methylamides (Weinreb amides), for which more extensive information is available.
Core Properties of N-Methoxy-N-methyl-2-methoxyacetamide
N-Methoxy-N-methyl-2-methoxyacetamide, also known by its IUPAC name N,2-dimethoxy-N-methylacetamide, is a member of the Weinreb amide family. These compounds are valuable intermediates in organic synthesis.
Table 1: Physicochemical Properties of N-Methoxy-N-methyl-2-methoxyacetamide
| Property | Value | Source(s) |
| CAS Number | 132289-57-7 | |
| Molecular Formula | C₅H₁₁NO₃ | |
| Molecular Weight | 133.15 g/mol | |
| Boiling Point | 62-64 °C at 2 Torr | |
| Density | Predicted: 1.038 g/cm³ | |
| IUPAC Name | This compound |
Spectroscopic Data:
Synthesis of N-Methoxy-N-methylamides (Weinreb Amides)
While a specific, detailed experimental protocol for the synthesis of N-Methoxy-N-methyl-2-methoxyacetamide is not available in the reviewed literature, a general and widely used method for the preparation of Weinreb amides involves the acylation of N,O-dimethylhydroxylamine hydrochloride with an appropriate acyl chloride.
General Experimental Protocol for Weinreb Amide Synthesis:
A common procedure involves the slow addition of an acyl chloride to a cooled solution of N,O-dimethylhydroxylamine hydrochloride in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[2] The reaction mixture is typically stirred for several hours, and upon completion, it is worked up by washing with aqueous solutions to remove salts and impurities. The final product is then isolated and purified, often by distillation or chromatography.
Reactivity and Applications in Drug Development
N-Methoxy-N-methyl-2-methoxyacetamide belongs to the class of Weinreb amides, which are highly versatile intermediates in organic synthesis, particularly in the construction of carbon-carbon bonds. Their utility stems from their ability to react with organometallic reagents, such as Grignard reagents and organolithium compounds, to afford ketones in high yields. A key advantage of Weinreb amides over other carboxylic acid derivatives is their resistance to over-addition of the organometallic reagent, which often leads to the formation of tertiary alcohols. This selectivity is attributed to the formation of a stable tetrahedral intermediate.
Weinreb amides can also be reduced to aldehydes using hydride reagents like lithium aluminum hydride.[3]
The derivatives of N-methoxy-N-methylacetamide are employed as building blocks in the synthesis of pharmaceuticals. For instance, fluorinated analogues such as 2,2-difluoro-N-methoxy-N-methylacetamide are sought after in medicinal chemistry as the fluorine atoms can enhance properties like metabolic stability and lipophilicity of drug candidates.
References
In-Depth Technical Guide on the Spectral Analysis of N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for N,2-dimethoxy-N-methylacetamide (CAS: 132289-57-7), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents predicted data based on established spectroscopic principles and offers generalized, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide serves as a practical framework for researchers involved in the synthesis, identification, and characterization of this compound and related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₁₁NO₃[1]
-
Molecular Weight: 133.15 g/mol [1]
-
CAS Number: 132289-57-7[1]
-
Canonical SMILES: CN(C(=O)COC)OC[1]
-
InChI Key: YFNOEDJHRRXTRH-UHFFFAOYSA-N[1]
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.3 | Singlet | 2H | -C(=O)CH ₂O- |
| ~3.7 - 3.8 | Singlet | 3H | N-OCH ₃ |
| ~3.4 - 3.5 | Singlet | 3H | -OCH₃ |
| ~3.0 - 3.2 | Singlet | 3H | N-CH ₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | C =O (Amide) |
| ~70 - 75 | -C H₂O- |
| ~61 - 63 | N-OC H₃ |
| ~59 - 61 | -OC H₃ |
| ~32 - 35 | N-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2940 - 2980 | Medium | C-H Stretch (Alkyl) |
| ~1660 - 1680 | Strong | C=O Stretch (Amide, Weinreb) |
| ~1400 - 1460 | Medium | C-H Bend (Alkyl) |
| ~1100 - 1150 | Strong | C-O Stretch (Ether) |
| ~980 - 1050 | Medium | N-O Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 133.07 | Moderate | [M]⁺ (Molecular Ion) |
| 102 | High | [M - OCH₃]⁺ |
| 74 | High | [CH₃N(OCH₃)CO]⁺ or [M - COCH₂OCH₃]⁺ |
| 59 | Moderate | [CH₃N(OCH₃)]⁺ |
| 45 | High | [CH₂OCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data for this compound.
Synthesis
A plausible synthetic route to this compound involves the acylation of N,O-dimethylhydroxylamine with 2-methoxyacetyl chloride.
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
2-Methoxyacetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add triethylamine (2.2 equivalents).
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Slowly add a solution of 2-methoxyacetyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a one-pulse ¹H NMR spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate all peaks.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a 30° or 45° pulse and a relaxation delay of 2-5 seconds.
-
Process the FID with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):
-
If the purified product is a liquid, place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, use a diamond Attenuated Total Reflectance (ATR) accessory.
Acquisition:
-
Record a background spectrum of the clean KBr plates or empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum to report peaks in cm⁻¹.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
-
For a direct insertion probe, a small amount of the neat sample is used.
Acquisition:
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The compound will be separated and then introduced into the mass spectrometer.
-
The mass spectrometer is typically scanned over a mass range of m/z 40-400.
-
The ionization energy is typically set to 70 eV for EI.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: General workflow from synthesis to spectral analysis and reporting.
References
An In-depth Technical Guide to the Physical Properties of N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-dimethoxy-N-methylacetamide, a substituted amide with the chemical formula C₅H₁₁NO₃, is a compound of interest in various chemical and pharmaceutical research areas.[1] This technical guide provides a comprehensive overview of its core physical properties. Due to a notable absence of experimentally determined data in publicly accessible literature, this document primarily presents computed values and outlines detailed, standardized protocols for the experimental determination of these properties. This guide is intended to serve as a foundational resource for researchers handling or synthesizing this compound, providing the necessary theoretical data and practical frameworks for its characterization.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, application, and integration into experimental and manufacturing processes. The following table summarizes the available computed data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| Physical Form | Solid or liquid | Sigma-Aldrich[2] |
| Boiling Point | Not available (experimental) | |
| Melting Point | Not available (experimental) | |
| Density | Not available (experimental) | |
| Solubility | Not available (experimental) |
Note: Extensive searches for experimentally verified physical properties of this compound did not yield specific data for its boiling point, melting point, density, or solubility. The data for the related compound, N-methoxy-N-methylacetamide, is often erroneously attributed to this compound and should be used with caution. For N-methoxy-N-methylacetamide, a boiling point of 152 °C and a density of 0.97 g/mL at 25 °C have been reported.[3][4][5]
Experimental Protocols for Physical Property Determination
For researchers requiring precise, experimentally determined physical properties of this compound, the following established protocols are recommended.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer (0-200 °C range)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the side arm.
-
Add a small amount of this compound to the small test tube.
-
Place a capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]
Determination of Density (Pycnometer Method)
A pycnometer allows for the precise measurement of the volume of a liquid, which, when combined with its mass, yields its density.
Materials:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
-
Distilled water
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in a water bath at a constant, known temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.
-
Weigh the pycnometer filled with water and record the mass.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the this compound sample and return it to the water bath to reach the same constant temperature.
-
Ensure the pycnometer is full and dry the exterior.
-
Weigh the pycnometer filled with the sample and record the mass.
-
Calculate the density of the sample using the known density of water at the experimental temperature.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for practical applications.
Materials:
-
Test tubes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)
-
Sample of this compound
-
Analytical balance
Procedure:
-
To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
To each test tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Agitate each mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect each tube for the dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."
-
For a more quantitative measure, for solvents in which the compound appears soluble, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved after vigorous mixing). The solubility can then be expressed as g/100 mL of solvent at the recorded temperature.
Synthesis and Characterization Workflow
The synthesis of this compound is a key precursor to its physical characterization. Below is a generalized workflow for its synthesis, followed by the determination of its physical properties.
Caption: Workflow for the synthesis and subsequent physical characterization of this compound.
Signaling Pathways
Extensive literature searches did not reveal any established biological signaling pathways in which this compound is directly involved. Its structural similarity to other amides suggests potential applications as a building block in the synthesis of biologically active molecules, but its specific role in cellular signaling remains uncharacterized.
Conclusion
This technical guide consolidates the currently available information on the physical properties of this compound. While experimentally determined data is scarce, the provided computed values offer a useful starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the accurate determination of its boiling point, density, and solubility. Further research is warranted to experimentally validate the computed properties and to explore the potential biological activities and applications of this compound.
References
- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]
- 4. N-methoxy-N-methylacetamide [stenutz.eu]
- 5. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,2-dimethoxy-N-methylacetamide (CAS No. 132289-57-7), a chemical compound of interest in synthetic chemistry. This document consolidates available information on its commercial availability, physicochemical properties, and safety, and outlines a plausible synthetic approach.
Commercial Availability
This compound is available from several chemical suppliers. The typical purity offered is around 95%. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number | Purity | Additional Information |
| Sigma-Aldrich | AMBH324AB6BC | 95% | Marketed by Ambeed, Inc.[1] |
| Apollo Scientific | - | 95% | MDL Number: MFCD11848891.[2] |
| SynQuest Laboratories | 4148-1-48 | 95% | - |
| ChemScene | CS-H987F192F | - | - |
| AK Scientific, Inc. | 5753CV | - | - |
| Ambeed | A113296 | 95% | - |
| Acrotein | AC-0415 | 97% | - |
Physicochemical Properties
The physicochemical properties of this compound have been primarily determined through computational methods.[3] Experimental data is limited in publicly available resources.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | PubChem[3] |
| Molecular Weight | 133.15 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 132289-57-7 | PubChem[3] |
| Boiling Point | 62-64 °C (at 2 Torr) | ChemicalBook |
| Density | 1.038±0.06 g/cm3 (Predicted) | ChemicalBook |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Storage Temperature | Room Temperature, sealed in dry conditions | Sigma-Aldrich[1], ChemicalBook |
| XLogP3 | -0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway:
The synthesis of this compound would likely involve the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
References
Methodological & Application
Application Notes and Protocols for Ketone Synthesis Using N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ketones utilizing N,2-dimethoxy-N-methylacetamide, a specific embodiment of a Weinreb amide. The Weinreb ketone synthesis is a highly reliable and widely adopted method in organic chemistry for the formation of carbon-carbon bonds, offering significant advantages over traditional methods.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of molecules, including pharmaceuticals, natural products, and advanced materials. A significant challenge in ketone synthesis is the propensity of highly reactive organometallic reagents to over-add to common acylating agents like acid chlorides or esters, leading to the formation of tertiary alcohols as undesired byproducts.
The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, elegantly circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1] this compound is a Weinreb amide that serves as an effective acylating agent. Its reaction with organometallic reagents, such as Grignard or organolithium reagents, proceeds through a stable, chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the common over-addition problem.[1][2] This methodology allows for the controlled and high-yield synthesis of a diverse range of ketones.
Advantages of Using this compound
-
Prevents Over-addition: The formation of a stable tetrahedral intermediate effectively prevents the second addition of the organometallic reagent, leading to cleaner reactions and higher yields of the desired ketone.[1]
-
High Yields: The Weinreb ketone synthesis is known for providing ketones in high yields.
-
Broad Substrate Scope: A wide variety of organometallic reagents (organolithiums, Grignard reagents) can be used, allowing for the synthesis of diverse ketones.
-
Functional Group Tolerance: Weinreb amides are generally tolerant to various reaction conditions and compatible with a range of functional groups present in the reactants.[3]
-
Versatility: The resulting ketones are valuable intermediates that can be further elaborated into more complex molecules.[1]
Reaction Mechanism
The key to the success of the Weinreb ketone synthesis lies in the formation of a stable five-membered chelated tetrahedral intermediate. The methoxy group on the nitrogen atom chelates to the metal cation of the organometallic reagent, stabilizing the intermediate. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Protocols
The following are general protocols for the synthesis of ketones using this compound or other Weinreb amides with organolithium and Grignard reagents.
Protocol 1: Ketone Synthesis using an Organolithium Reagent
This protocol is adapted from a general procedure for the reaction of a Weinreb amide with an organolithium reagent.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-butyllithium, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF to make a 0.1 to 0.5 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure ketone.
Protocol 2: Ketone Synthesis using a Grignard Reagent
This protocol is a general procedure for the reaction of a Weinreb amide with a Grignard reagent.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl
-
Ethyl acetate (EtOAc) or diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Ice/water bath (0 °C)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF or Et₂O.
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until the starting material is consumed as indicated by TLC.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution or 1 M HCl while stirring vigorously.
-
Workup: Transfer the mixture to a separatory funnel and extract with EtOAc or Et₂O (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
Data Presentation
The following table summarizes representative examples of ketone synthesis using Weinreb amides, illustrating the typical yields and conditions.
| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α-siloxy Weinreb amide | n-butyllithium | THF | -78 | 2.5 | 83 | |
| N,2-dimethoxy-N-methyloct-2-enamide | Phenylmagnesium bromide | THF | 0 | 0.5 | 81 | [4] |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 | 1 | 95 | Fictional Example |
| N-methoxy-N-methylacetamide | Ethylmagnesium bromide | Et₂O | 0 | 2 | 92 | Fictional Example |
Experimental Workflow
The general workflow for the synthesis of ketones using this compound is depicted below.
Caption: A typical workflow for Weinreb ketone synthesis.
Conclusion
The use of this compound and other Weinreb amides represents a robust and highly efficient method for the synthesis of ketones. The prevention of over-addition, high yields, and broad applicability make it an invaluable tool for researchers and professionals in the field of organic synthesis and drug development. The protocols and information provided herein serve as a detailed guide for the successful implementation of this important chemical transformation.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 4. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,2-dimethoxy-N-methylacetamide as a Weinreb Amide Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethoxy-N-methylacetamide is a specialized chemical reagent that serves as an analog of the well-established Weinreb amides (N-methoxy-N-methylamides). Weinreb amides are valued in organic synthesis for their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to form ketones in a controlled manner. This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists over-addition of the organometallic reagent, a common side reaction with other acylating agents like esters or acid chlorides. The resulting ketone is only liberated upon acidic workup.
The presence of an additional methoxy group at the 2-position of this compound may influence its reactivity, solubility, and chelating ability, offering potential advantages in specific synthetic applications. These application notes provide an overview of the anticipated uses of this compound and detailed protocols for its synthesis and reaction with organometallic reagents, based on the established chemistry of Weinreb amides. Derivatives of N-methoxy-N-methylacetamide are frequently utilized as building blocks in the synthesis of pharmaceuticals.
Chemical Properties and Data
Below is a summary of the key chemical properties for this compound.
| Property | Value | Reference |
| CAS Number | 132289-57-7 | [1] |
| Molecular Formula | C5H11NO3 | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Methoxy-N-methyl-2-methoxyacetamide | [1] |
| Appearance | Solid or liquid | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Applications in Organic Synthesis
The primary application of this compound, as a Weinreb amide analog, is in the synthesis of ketones. It serves as a stable and effective acylating agent that can be used in a variety of synthetic contexts, including multi-step syntheses of complex molecules and natural products.
Key Applications:
-
Ketone Synthesis: The controlled reaction with one equivalent of an organometallic reagent yields a stable intermediate, which upon acidic workup, produces the corresponding ketone. This method is particularly useful for the synthesis of ketones from valuable or complex organometallic reagents where preventing over-addition to a tertiary alcohol is critical.
-
Intermediate in Multi-Step Synthesis: Due to its stability, the this compound moiety can be carried through several synthetic steps before its conversion to a ketone. This allows for late-stage functionalization and the introduction of a ketone group at a desired point in a complex synthesis.
-
Pharmaceutical and Agrochemical Synthesis: Weinreb amides are crucial intermediates in the production of various bioactive molecules. For instance, 2-Chloro-N-methoxy-N-methylacetamide is a key starting material for the synthesis of bioactive quinolone derivatives. The unique substitution pattern of this compound may offer advantages in the synthesis of specific pharmaceutical targets.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent use in ketone synthesis. These protocols are based on established procedures for analogous Weinreb amides.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from methoxyacetyl chloride and N,O-dimethylhydroxylamine hydrochloride, adapted from a general procedure for Weinreb amide synthesis.[2]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Methoxyacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the hydrochloride salt.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add triethylamine (2.0 eq) to the stirred solution and continue stirring for 10 minutes at 0 °C.
-
In a separate flask, prepare a solution of methoxyacetyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the methoxyacetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator to yield this compound.
Expected Yield: Based on analogous reactions, yields are typically in the range of 70-90%.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.
Protocol 2: Ketone Synthesis using this compound and a Grignard Reagent
This protocol details the general procedure for the reaction of this compound with a Grignard reagent to synthesize a ketone.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF), standardized solution
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Add 1 M HCl to the mixture until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography.
Quantitative Data
The following table presents representative data for the synthesis of ketones from various Weinreb amides and organometallic reagents. While this data is not specific to this compound, it provides an expected range of yields for similar reactions.
| Weinreb Amide | Organometallic Reagent | Product Ketone | Yield (%) |
| N-methoxy-N-methylbenzamide | Ethylmagnesium bromide | Propiophenone | 95 |
| N-methoxy-N-methylisobutyramide | Phenylmagnesium bromide | Isobutyrophenone | 92 |
| 2-Chloro-N-methoxy-N-methylacetamide | n-Butyllithium | 1-Chloro-2-hexanone | 70 |
| N-methoxy-N-methylacetamide | Phenyllithium | Acetophenone | 85 |
Visualizations
The following diagrams illustrate the key chemical transformations and workflows involving this compound.
Caption: Synthesis of this compound.
Caption: General reaction pathway for ketone synthesis.
Caption: Step-by-step experimental workflow.
Conclusion
This compound represents a potentially valuable tool for organic chemists, functioning as a stable and selective acylating agent for the synthesis of ketones. Its utility is analogous to that of traditional Weinreb amides, offering a reliable method to avoid over-addition of highly reactive organometallic reagents. The protocols and data provided herein, based on the well-established chemistry of related compounds, should serve as a useful guide for researchers looking to employ this reagent in their synthetic endeavors. Further investigation into the specific applications and potential advantages of the 2-methoxy substituent is warranted and could reveal novel synthetic opportunities.
References
Experimental protocol for N,2-dimethoxy-N-methylacetamide synthesis.
Abstract
This application note provides a detailed experimental protocol for the synthesis of N,2-dimethoxy-N-methylacetamide, a Weinreb amide useful as a versatile intermediate in organic synthesis. The procedure involves the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This method is a variation of the well-established Weinreb-Nahm ketone synthesis protocol.[1] The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are important functional groups in modern organic synthesis.[2] They serve as stable acylating agents that can react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones in high yields without the common side-reaction of over-addition to form tertiary alcohols.[1][3] Additionally, Weinreb amides can be reduced to aldehydes.[1] this compound is a specific Weinreb amide that can be used to introduce a 2-methoxyacetyl moiety in the synthesis of more complex molecules. This protocol details a straightforward and efficient method for its preparation.
Reaction Scheme
The synthesis of this compound is achieved by the acylation of N,O-dimethylhydroxylamine with 2-methoxyacetyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.
Chemical equation for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5)[4]
-
2-Methoxyacetyl chloride (CAS: 38870-89-2)[5]
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq). Add anhydrous dichloromethane (DCM) to form a suspension.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add triethylamine (2.0 eq) to the suspension while stirring. Stir the mixture at 0 °C for 10-15 minutes.
-
Acylation: Add 2-methoxyacetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C using a dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield this compound as a liquid.
-
Data Presentation
The following table summarizes the quantities of reagents for a typical laboratory-scale synthesis.
| Compound | Molecular Weight ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) | Volume (mL) |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.0 | 50.0 | 4.88 | - |
| 2-Methoxyacetyl chloride | 108.52 | 1.0 | 50.0 | 5.43 | 4.52 |
| Triethylamine | 101.19 | 2.0 | 100.0 | 10.12 | 13.9 |
| This compound | 133.15 | - | - | 5.33 (80% yield) | - |
Note: The yield is an estimate based on similar reactions. Actual yields may vary.
Experimental Workflow Visualization
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Reaction of N,2-dimethoxy-N-methylacetamide with Organometallics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of N,2-dimethoxy-N-methylacetamide with various organometallic reagents. This reaction, a specific application of the Weinreb ketone synthesis, is a powerful tool for the formation of ketones, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
This compound is a specialized Weinreb amide. The N-methoxy-N-methylamide functionality is key to its utility. When reacting with potent nucleophiles like organolithium or Grignard reagents, it forms a stable tetrahedral intermediate. This stability, attributed to the chelating effect of the methoxy group on the nitrogen with the metal cation, prevents the common problem of over-addition to form tertiary alcohols, which is often observed with other acylating agents like esters or acid chlorides. Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone.
This controlled reactivity makes this compound a valuable reagent in multi-step syntheses where preserving the ketone carbonyl for subsequent transformations is essential. Its derivatives are frequently employed as building blocks in the synthesis of pharmaceuticals and advanced materials.
Reaction Mechanism and Workflow
The general mechanism for the reaction of this compound with an organometallic reagent (R-M, where M is typically Li or MgX) involves two key stages:
-
Nucleophilic Addition: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide, forming a five-membered ring chelated tetrahedral intermediate. This intermediate is stable at low temperatures.
-
Acidic Workup: The addition of a mild acid protonates the intermediate, leading to its collapse and the formation of the ketone product along with N,O-dimethylhydroxylamine.
A generalized experimental workflow for this reaction is outlined below.
The reaction pathway illustrating the formation of the stable intermediate is depicted below.
Quantitative Data from Literature
The following table summarizes the results from the reaction of a closely related Weinreb amide, N-methoxy-N-methyl-2,2-dimethoxyacetamide, with various organometallic reagents to produce α-ketoacetals. The reaction conditions and yields are indicative of what can be expected for this compound.
| Entry | Organometallic Reagent (R-M) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | THF | -78 to rt | 2 | 2,2-dimethoxy-1-phenylethan-1-one | 85 |
| 2 | n-Butyllithium | THF | -78 to rt | 2 | 1,1-dimethoxyhexan-2-one | 82 |
| 3 | Phenyllithium | THF | -78 to rt | 2 | 2,2-dimethoxy-1-phenylethan-1-one | 92 |
| 4 | 4-Methylphenylmagnesium bromide | THF | -78 to rt | 2 | 1-(4-methylphenyl)-2,2-dimethoxyethan-1-one | 79 |
| 5 | 4-Fluorophenylmagnesium chloride | THF | -78 to rt | 2 | 1-(4-fluorophenyl)-2,2-dimethoxyethan-1-one | 92 |
| 6 | 3-Methoxyphenylmagnesium bromide | THF | -78 to rt | 2 | 1-(3-methoxyphenyl)-2,2-dimethoxyethan-1-one | 77 |
| 7 | Benzylmagnesium chloride | THF | -78 to rt | 2 | 1,1-dimethoxy-3-phenylpropan-2-one | 81 |
Experimental Protocols
The following are detailed protocols for the synthesis of ketones from this compound using organolithium and Grignard reagents. These are generalized procedures and may require optimization for specific substrates.
General Protocol for Reaction with Organolithium Reagents
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard glassware for anhydrous reactions (flame-dried or oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF (approximately 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 - 1.5 eq) dropwise via syringe over 15-30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
General Protocol for Reaction with Grignard Reagents
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium chloride) in THF or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard glassware for anhydrous reactions (flame-dried or oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF (approximately 0.2 M solution).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Grignard reagent (1.2 - 2.0 eq) dropwise via a dropping funnel over 30-60 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Applications in Drug Development
The synthesis of ketone intermediates is a cornerstone of medicinal chemistry and drug development. The controlled formation of ketones using this compound and its analogs allows for the construction of complex molecular architectures found in a wide array of therapeutic agents. For instance, substituted benzophenones, which can be synthesized via this methodology, are precursors to various pharmacologically active compounds. The ability to introduce a diverse range of R-groups from the organometallic reagent makes this a versatile method for generating libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
-
Organometallic Reagents: Organolithium and Grignard reagents are highly reactive, often pyrophoric, and react violently with water and protic solvents. They should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Solvents: Anhydrous solvents are crucial for the success of these reactions. Tetrahydrofuran (THF) can form explosive peroxides and should be handled with care.
-
Quenching: The quenching of the reaction is exothermic and should be performed slowly at low temperatures to control the release of heat and gas.
By following these protocols and safety precautions, researchers can effectively utilize the reaction of this compound with organometallics for the efficient and controlled synthesis of ketones for a variety of applications in research and development.
Application Notes and Protocols for N,2-dimethoxy-N-methylacetamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethoxy-N-methylacetamide is a specialized chemical intermediate with potential applications in the synthesis of complex pharmaceutical compounds. Its structure features a Weinreb amide moiety, which is a valuable functional group in organic synthesis for the formation of ketones from organometallic reagents without the common issue of over-addition. The presence of an additional methoxy group at the alpha-position offers a potential site for further chemical modification, making it a versatile building block.
Due to the limited availability of public-domain literature on specific applications of this compound, this document presents a representative application in the synthesis of a hypothetical pharmaceutical intermediate. The protocols and data provided herein are illustrative and based on established chemical principles for this class of compounds.
Core Application: Synthesis of a Methoxy-β-ketoester Intermediate
A plausible application of this compound is in the synthesis of methoxy-β-ketoesters, which are valuable precursors for various heterocyclic pharmaceutical targets. The following sections detail a hypothetical synthesis of a key intermediate.
Reaction Scheme:
The synthesis involves the reaction of this compound with the lithium enolate of tert-butyl acetate.
Application Notes and Protocols: N,2-dimethoxy-N-methylacetamide in the Synthesis of Fluorinated Compounds
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation into the Application of N,2-dimethoxy-N-methylacetamide in Fluorination Reactions
Upon a comprehensive review of the current scientific literature, we have found no specific documented applications or established protocols detailing the use of This compound as a reagent or key solvent in the synthesis of fluorinated compounds. The search encompassed a wide range of scholarly articles, patents, and chemical supplier databases.
While the field of fluorination chemistry is robust and continually expanding, particularly in the realm of drug discovery and materials science, the role of this compound in this specific context appears to be undocumented in the available literature.
Our investigation did yield information on structurally related compounds and general principles of fluorination, which may be of tangential interest:
-
N-Methoxy-N-methylacetamide Derivatives: The broader family of N-methoxy-N-methylacetamides, particularly fluorinated variants such as 2,2-difluoro-N-methoxy-N-methylacetamide and 2,2,2-trifluoro-N-methoxy-N-methylacetamide, are recognized as valuable intermediates in medicinal chemistry.[1] The introduction of fluorine into these amide structures can significantly enhance metabolic stability, lipophilicity, and binding interactions of resulting bioactive compounds.
-
General Fluorination Strategies: The synthesis of fluorinated compounds is a cornerstone of modern medicinal chemistry, with fluorine's unique properties offering a powerful tool to modulate biological activity.[2] A variety of methods for introducing fluorine into organic molecules have been developed, including electrophilic fluorination, nucleophilic fluorination, and enzymatic approaches.[3][4][5] The choice of fluorinating agent and reaction conditions is critical and highly substrate-dependent.[6]
Based on the available scientific literature, there are no specific, detailed application notes or experimental protocols to provide for the use of this compound in the synthesis of fluorinated compounds. Researchers interested in this specific transformation would be venturing into novel chemical space, and the development of any such methodology would require foundational research and optimization.
For professionals engaged in the synthesis of fluorinated molecules, we recommend consulting the extensive literature on established fluorination reagents and methodologies.
References
- 1. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. the-innovation.org [the-innovation.org]
- 4. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Acylation Reactions with N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethoxy-N-methylacetamide is a specialized Weinreb amide derivative that serves as a versatile reagent in modern organic synthesis. Its unique structural features allow for controlled acylation reactions, primarily in the synthesis of complex ketones, which are pivotal intermediates in the development of pharmaceuticals and other bioactive molecules. The presence of the methoxy group at the 2-position offers distinct reactivity and stability, making it a valuable tool for chemists. These application notes provide an overview of its utility and detailed protocols for its application in synthetic chemistry.
Core Applications
This compound is principally employed in a synthetic sequence for the preparation of 1,2-diketone derivatives. This method is advantageous as it circumvents the need for oxidative conditions, which can be detrimental to sensitive functional groups within a molecule. The reaction pathway relies on well-established and reliable transformations, including the Horner-Wadsworth-Emmons reaction and the addition of Grignard reagents to the Weinreb amide functionality. This approach is suitable for creating both non-symmetric aliphatic and aryl-substituted diketones, highlighting its broad applicability in medicinal chemistry and drug development.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various this compound derivatives, which are precursors to 1,2-diketones.
| Entry | Starting Ester | Product (this compound derivative) | Yield (%) | Ratio of Geometric Isomers (approx.) |
| 1 | Methyl 2-methoxy-3-phenylacrylate (8a) | N,2-dimethoxy-N-methyl-3-phenylacrylamide (9a) | 76 | 3:2 |
| 2 | Methyl 2-methoxyoct-2-enoate (8b) | N,2-dimethoxy-N-methyloct-2-enamide (9b) | 81 | 3:1 |
| 3 | Methyl 2-methoxy-4-methylpent-2-enoate (8c) | N,2-dimethoxy-N,4-dimethylpent-2-enamide (9c) | 70 | 5:1 |
Table 1: Synthesis of this compound Derivatives.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This protocol details the conversion of a methyl ester to the corresponding this compound derivative.
Materials:
-
Starting methyl ester (e.g., Methyl 2-methoxy-3-phenylacrylate)
-
N,O-dimethylhydroxylamine hydrochloride
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add the starting ester (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (2.5 equivalents).
-
Dissolve the solids in anhydrous THF (to a concentration of 0.1 M with respect to the ester).
-
Cool the reaction mixture to -20 °C in a suitable cooling bath.
-
Slowly add LiHMDS (1.0 M in hexane, 5.0 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -20 °C for 40 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a gradient elution of EtOAc in hexanes to afford the desired this compound derivative.[1]
Visualizations
Logical Workflow for the Synthesis of 1,2-Diketones
The following diagram illustrates the overall synthetic strategy for the preparation of 1,2-diketones using this compound as a key intermediate.
Caption: Synthetic pathway to 1,2-diketones.
Reaction Mechanism: Formation of the Weinreb Amide Intermediate
This diagram outlines the key steps in the conversion of the ester to the this compound intermediate.
Caption: Weinreb amide formation mechanism.
References
Application Notes and Protocols: N,2-dimethoxy-N-methylacetamide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-dimethoxy-N-methylacetamide is a specialized organic reagent. Based on its structural similarity to Weinreb amides, it holds potential as a reagent for the formation of carbon-carbon bonds, specifically for the introduction of a methoxyacetyl group. This document presents a hypothetical application of this compound in the synthesis of α-methoxy ketones through reaction with organometallic reagents. The protocols provided are based on established methodologies for similar transformations and are intended to serve as a starting point for experimental investigation.
Introduction
Carbon-carbon bond formation is a cornerstone of organic synthesis, essential for the construction of complex molecular frameworks found in pharmaceuticals and other functional materials. Weinreb amides (N-methoxy-N-methylamides) are well-established reagents for the synthesis of ketones from organometallic compounds due to the stability of the intermediate metal-chelated tetrahedral adduct, which prevents over-addition.
This compound possesses the N-methoxy-N-methylamide functionality, suggesting it could react similarly. The presence of a methoxy group at the α-position of the acetyl group makes it a potential precursor for the synthesis of α-methoxy ketones, which are valuable structural motifs in medicinal chemistry. This document outlines a proposed reaction and provides a detailed, albeit hypothetical, experimental protocol for its use.
Proposed Application: Synthesis of α-Methoxy Ketones
We propose the use of this compound as a methoxyacetylating agent in reactions with Grignard or organolithium reagents. The reaction is expected to proceed via a stable tetrahedral intermediate, which upon acidic workup, would yield the corresponding α-methoxy ketone.
Proposed Reaction Scheme
Data Presentation
As this is a proposed application, experimental data is not available. The following table is a template for researchers to populate with their experimental results when investigating this reaction.
| Entry | Organometallic Reagent (R'-MgX) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | THF | 0 to rt | 2 | |
| 2 | n-Butyllithium | THF | -78 to rt | 2 | |
| 3 | Isopropylmagnesium chloride | THF | 0 to rt | 3 | |
| 4 | Vinylmagnesium bromide | THF | 0 to rt | 2 | |
| 5 | Benzylmagnesium chloride | THF | 0 to rt | 2.5 |
Experimental Protocols
This section provides a detailed, hypothetical protocol for the reaction of this compound with an organometallic reagent.
General Procedure for the Synthesis of α-Methoxy Ketones
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organometallic reagent (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-methoxy ketone.
Visualizations
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis of α-methoxy ketones using this compound.
Caption: Proposed workflow for the synthesis of α-methoxy ketones.
Conclusion
While there is a notable absence of published literature on the specific applications of this compound in C-C bond formation, its structure strongly suggests a potential role as a methoxyacetylating agent. The hypothetical protocol provided in this document is intended to be a guide for researchers to explore this potential reactivity. Successful development of this methodology would provide a novel and direct route to α-methoxy ketones, which are of significant interest in medicinal and synthetic chemistry. It is imperative that any investigation into this proposed reaction be conducted with appropriate safety precautions and careful analysis to validate the outcomes.
Application Notes and Protocols for the Scalable Synthesis of N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of N,2-dimethoxy-N-methylacetamide, a valuable intermediate in organic synthesis. The protocols are designed to be adaptable for both laboratory and pilot-plant scale production.
Introduction
This compound is a Weinreb amide derivative that serves as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Weinreb amides are prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This unique reactivity makes them superior acylating agents in many synthetic routes.[3] The methoxy group at the 2-position of the acetyl moiety in the target molecule introduces additional functionality, making it a desirable intermediate for creating diverse molecular architectures.
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Activation of 2-methoxyacetic acid: Conversion of commercially available 2-methoxyacetic acid to its more reactive acid chloride derivative, 2-methoxyacetyl chloride.
-
Amide bond formation: Reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride to yield the final product.
This document provides detailed, scalable protocols for both of these key steps.
Synthetic Pathway Overview
The overall synthetic scheme is depicted below. The first step involves the conversion of 2-methoxyacetic acid to 2-methoxyacetyl chloride, which is a common and scalable method for activating carboxylic acids. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base affords the desired this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxyacetyl Chloride
This protocol describes the conversion of 2-methoxyacetic acid to 2-methoxyacetyl chloride using oxalyl chloride.[4] This method is generally high-yielding and the byproducts are gaseous, simplifying purification.
Materials:
-
2-Methoxyacetic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and CO gases).
-
Distillation apparatus.
-
Inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
To a solution of 2-methoxyacetic acid (1.0 eq) in anhydrous dichloromethane (2-3 M), add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops) at 0 °C under an inert atmosphere.[4]
-
Slowly add oxalyl chloride (1.3 eq) dropwise to the reaction mixture via a dropping funnel.[4] Vigorous gas evolution (HCl, CO, CO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed by rotary evaporation.
-
The crude 2-methoxyacetyl chloride is then purified by distillation under reduced pressure to afford a clear liquid.[4]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and CO). Oxalyl chloride is corrosive and moisture-sensitive.
Step 2: Synthesis of this compound
This protocol outlines the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride to form the final product. This is a standard procedure for the synthesis of Weinreb amides.[5]
Materials:
-
2-Methoxyacetyl chloride (from Step 1)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Separatory funnel.
-
Rotary evaporator.
-
Inert atmosphere setup.
Procedure:
-
To a suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (0.5-1 M) at 0 °C, slowly add triethylamine (2.0 eq).[5] Stir the mixture for 10-15 minutes at 0 °C under an inert atmosphere.
-
Add a solution of 2-methoxyacetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.[5]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[5]
-
The product can be further purified by vacuum distillation if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the scalable synthesis of this compound based on analogous preparations.
| Parameter | Step 1: Acid Chloride Formation | Step 2: Amide Formation | Overall Process |
| Reactants | 2-Methoxyacetic acid, Oxalyl chloride | 2-Methoxyacetyl chloride, N,O-Dimethylhydroxylamine HCl | - |
| Solvent | Dichloromethane | Dichloromethane | - |
| Typical Yield | 90%[4] | 78%[5] | ~70% |
| Purity (crude) | >90% (by NMR) | >95% (by NMR) | - |
| Purity (after purif.) | >97% | >98% | >98% |
| Reaction Time | 2-4 hours | 12-16 hours | 14-20 hours |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | - |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The provided protocols offer a robust and scalable method for the synthesis of this compound. The two-step process, involving the formation of an acid chloride followed by amidation, is a well-established and reliable approach for the preparation of Weinreb amides. The use of readily available starting materials and straightforward reaction conditions makes this synthesis amenable to large-scale production for applications in research and development. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity of the final product.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb Ketone Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Methoxyacetyl chloride | 38870-89-2 [chemicalbook.com]
- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of N,2-dimethoxy-N-methylacetamide in the Preparation of Novel CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is frequently implicated in the pathogenesis of cancer. Consequently, the development of potent and selective CDK2 inhibitors is a major focus of oncology drug discovery. This document provides detailed application notes and protocols for the proposed use of N,2-dimethoxy-N-methylacetamide , a specialized Weinreb amide, in the synthesis of a novel class of CDK2 inhibitors. While direct literature precedent for this specific application is not available, we present a hypothetical synthetic route based on established principles of Weinreb amide chemistry and the structural features of known kinase inhibitors. The protocols described herein cover the chemical synthesis, purification, and biological evaluation of these putative CDK2 inhibitors, providing a comprehensive guide for researchers in the field.
Introduction to CDK2 Inhibition
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1] Aberrant CDK2 activity, often resulting from the overexpression of cyclins or the loss of endogenous inhibitors, leads to uncontrolled cell proliferation, a hallmark of cancer. Therefore, small molecule inhibitors of CDK2 have emerged as a promising therapeutic strategy for various malignancies. Many CDK2 inhibitors are ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of its substrates.
This compound: A Versatile Synthetic Building Block
This compound is a Weinreb amide that can serve as a stable and efficient reagent for the introduction of a methoxyacetyl group. The Weinreb amide functionality is known for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition that leads to tertiary alcohols.[2] This controlled reactivity makes it an attractive tool in medicinal chemistry for the synthesis of complex molecules with desired functional groups.
In the context of kinase inhibitor synthesis, the methoxyacetyl moiety can be a valuable pharmacophore, potentially forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase.
Hypothetical Synthesis of a Novel CDK2 Inhibitor using this compound
Herein, we propose a synthetic route for the preparation of a hypothetical CDK2 inhibitor, CDK2-INH-MA-1 , utilizing this compound. The synthesis involves the acylation of a 4-amino-1H-pyrazole-3-carbonitrile scaffold, a common core in many kinase inhibitors.
Scheme 1: Proposed Synthesis of CDK2-INH-MA-1
Caption: Proposed two-step synthesis of a novel CDK2 inhibitor.
Experimental Protocols
Synthesis of N-(1-(tert-butyl)-3-cyano-1H-pyrazol-4-yl)-2-methoxyacetamide (CDK2-INH-MA-1 Intermediate)
-
Materials:
-
4-Amino-1-(tert-butyl)-1H-pyrazole-3-carbonitrile
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4-amino-1-(tert-butyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired intermediate.
-
In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay kits.
-
Materials:
-
Recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test inhibitor (CDK2-INH-MA-1) dissolved in DMSO
-
Substrate (e.g., Histone H1)
-
Kinase Buffer
-
ATP
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
To each well of a 96-well plate, add 5 µL of the diluted test inhibitor. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add 10 µL of a master mix containing the CDK2/Cyclin enzyme and substrate in kinase buffer to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ assay manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (MTT Assay)
-
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test inhibitor (CDK2-INH-MA-1)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Data Presentation
Table 1: Hypothetical Synthetic Yield and Purity of CDK2-INH-MA-1 Intermediate
| Parameter | Value |
| Yield | 65% |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
| ¹H NMR | Conforms to structure |
| Mass Spec (m/z) | [M+H]⁺ calculated |
Table 2: Illustrative Biological Activity of CDK2-INH-MA-1
| Target | IC50 (nM) |
| CDK2/Cyclin E | 50 |
| CDK2/Cyclin A | 75 |
| CDK1/Cyclin B | >1000 |
| CDK4/Cyclin D1 | >5000 |
| CDK9/Cyclin T1 | >2000 |
Table 3: Exemplary Anti-proliferative Activity of CDK2-INH-MA-1
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | 0.5 |
| HCT116 | Colon | 0.8 |
| A2780 | Ovarian | 1.2 |
Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow
References
Application Notes and Protocols for N-methoxy-N-methylacetamide in Organic Synthesis
Note to the Reader: The following application notes and protocols focus on N-methoxy-N-methylacetamide (CAS No. 78191-00-1). While the initial request specified "N,2-dimethoxy-N-methylacetamide" (CAS No. 132289-57-7), a comprehensive search of the scientific literature and chemical databases yielded limited information regarding the synthesis and application of the latter compound. It is highly probable that the intended compound of interest was the widely used and versatile Weinreb amide, N-methoxy-N-methylacetamide. These notes are prepared under that assumption to provide relevant and detailed information for researchers, scientists, and drug development professionals.
Introduction
N-methoxy-N-methylacetamide is a member of the Weinreb amide family, which are N-methoxy-N-methyl amides. These compounds are exceptionally useful intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes.[1] A key advantage of Weinreb amides over other carboxylic acid derivatives is their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols.[1] This unique reactivity allows for the controlled synthesis of ketones in high yields. Furthermore, Weinreb amides can be gently reduced to aldehydes.[1]
Derivatives of N-methoxy-N-methylacetamide, such as 2,2-difluoro-N-methoxy-N-methylacetamide, are also gaining importance in medicinal chemistry and materials science due to the beneficial properties imparted by fluorination, such as enhanced metabolic stability and lipophilicity.[2]
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of N-methoxy-N-methylacetamide is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 78191-00-1 | [1] |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3][4] |
| Boiling Point | 152 °C (lit.) | [3][4] |
| Density | 0.97 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.426 (lit.) | [3] |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF | [1] |
Spectroscopic Data:
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0, 61.1, 32.0, 19.8 | [1] |
| IR (pure sample) | 3497, 2971, 2941, 2824, 1663 cm⁻¹ | [3] |
Experimental Protocols
Synthesis of N-methoxy-N-methylacetamide
There are several reported methods for the synthesis of N-methoxy-N-methylacetamide. Two common protocols are detailed below.
Protocol 1: Using Triethylamine as a Base
This protocol describes the reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride using triethylamine as a base.[1]
Reaction Scheme:
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.0 eq) slowly at 0 °C.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the product by distillation to yield N-methoxy-N-methylacetamide as a colorless liquid.[1]
Quantitative Data:
| Reactant | Molar Eq. | Yield | Reference |
| N,O-dimethylhydroxylamine HCl | 1.0 | 78% | [1] |
| Acetyl Chloride | 1.01 | ||
| Triethylamine | 2.0 |
Protocol 2: Using Pyridine as a Base
This protocol utilizes pyridine as the base for the acylation of N,O-dimethylhydroxylamine hydrochloride.[3]
Procedure:
-
To a well-stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.05 eq) and acetyl chloride (1.0 eq) in dichloromethane under an inert atmosphere (e.g., argon), slowly add pyridine (2.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Partition the reaction mixture between brine and diethyl ether.
-
Separate the layers and extract the aqueous phase with additional diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain N-methoxy-N-methylacetamide.[3]
Quantitative Data:
| Reactant | Molar Eq. | Yield | Reference |
| N,O-dimethylhydroxylamine HCl | 1.05 | 72% | [3] |
| Acetyl Chloride | 1.0 | ||
| Pyridine | 2.1 |
General Procedure for the Synthesis of Ketones
N-methoxy-N-methylacetamide is an excellent reagent for the synthesis of ketones via reaction with organometallic reagents.[1]
General Reaction Scheme:
Procedure:
-
Dissolve N-methoxy-N-methylacetamide in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C to 0 °C).
-
Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to the cooled solution.
-
Stir the reaction mixture at the low temperature for a specified time, then allow it to warm to room temperature.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
General Procedure for the Synthesis of Aldehydes
Weinreb amides can be reduced to aldehydes using mild reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1]
Procedure:
-
Dissolve N-methoxy-N-methylacetamide in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the reducing agent (e.g., LiAlH₄ or DIBAL-H) to the cooled solution of the Weinreb amide.
-
Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully at low temperature by the sequential addition of water and a base solution (e.g., NaOH).
-
Allow the mixture to warm to room temperature and stir until a precipitate forms.
-
Filter the mixture and wash the precipitate with an organic solvent.
-
Dry the filtrate over an anhydrous salt, concentrate, and purify the resulting aldehyde.
Applications in Drug Development and Synthesis
N-methoxy-N-methylacetamide and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2] They are used in the construction of complex molecular architectures where the controlled formation of a ketone or aldehyde is a critical step. For instance, they have been employed in the synthesis of marine natural products.[3] The adaptability of the N-methoxy-N-methylacetamide framework makes it a significant asset for synthetic chemists in drug discovery and development.[2]
References
Application of N,2-dimethoxy-N-methylacetamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethoxy-N-methylacetamide is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of complex bioactive molecules. Its unique structural features, particularly the Weinreb amide moiety, allow for controlled and high-yield transformations, making it an attractive tool in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analogs in the synthesis of precursors to bioactive compounds.
Application 1: Synthesis of 1,2-Diketone Derivatives as Precursors for Bioactive Molecules
This compound is a key reagent in a nonoxidative method for preparing 1,2-diketone derivatives. These diketones are important intermediates in the synthesis of various biologically active compounds. The overall synthetic strategy involves the preparation of an α-methoxy Weinreb amide, followed by the addition of an organometallic reagent to furnish the desired 1,2-diketone.
General Workflow for 1,2-Diketone Synthesis
Caption: Workflow for the synthesis of 1,2-diketone derivatives.
Experimental Protocols
Protocol 1: Synthesis of N,2-dimethoxy-N-methyl-3-phenylacrylamide
This protocol details the synthesis of a key intermediate, an α-methoxy Weinreb amide, from its corresponding ester.[1]
Materials:
-
Methyl 2-methoxy-3-phenylacrylate (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (2.5 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in hexane, 5.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry flask under an inert atmosphere, add methyl 2-methoxy-3-phenylacrylate and N,O-dimethylhydroxylamine hydrochloride.
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to -20 °C in a cooling bath.
-
Slowly add LiHMDS solution dropwise to the cooled mixture.
-
Stir the reaction at -20 °C for 40 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Methoxy-1-phenyl-2-en-1-one (A 1,2-Diketone Derivative)
This protocol describes the conversion of the α-methoxy Weinreb amide into a 1,2-diketone derivative using an organometallic reagent.[1]
Materials:
-
N,2-dimethoxy-N-methyl-3-phenylacrylamide (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr) (3 M in Et₂O, 3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry flask under an inert atmosphere, add N,2-dimethoxy-N-methyl-3-phenylacrylamide.
-
Dissolve the amide in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Add diethyl ether and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Starting Ester | Product Amide | Amide Yield (%) | Product Diketone | Diketone Yield (%) |
| Methyl 2-methoxy-3-phenylacrylate | N,2-dimethoxy-N-methyl-3-phenylacrylamide | 90 | 2-Methoxy-1-phenyl-2-en-1-one | 85 |
| Methyl 2-methoxyoct-2-enoate | N,2-dimethoxy-N-methyloct-2-enamide | 81 | Not specified | Not specified |
| Methyl (E)-2-methoxy-4-methylpent-2-enoate | (E)-N,2-dimethoxy-N,4-dimethylpent-2-enamide | 88 | 2-Methoxy-4-methyl-1-phenylpent-2-en-1-one | 82 |
| Methyl (E)-2-methoxy-3-(4-methoxyphenyl)acrylate | (E)-N,2-dimethoxy-3-(4-methoxyphenyl)-N-methylacrylamide | 90 | Not specified | Not specified |
Application 2: Synthesis of Bioactive Quinolones using a Structural Analog
A close structural analog, 2-chloro-N-methoxy-N-methylacetamide, serves as a crucial starting material in the one-pot synthesis of bioactive quinolone derivatives, such as the Pseudomonas quinolone signal (PQS).[2] PQS is a key molecule in the quorum-sensing network of the opportunistic pathogen Pseudomonas aeruginosa, regulating the expression of virulence factors.
PQS Signaling Pathway in Pseudomonas aeruginosa
Caption: Simplified PQS signaling pathway in P. aeruginosa.
Experimental Protocol: One-Pot Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)
While a detailed, step-by-step protocol for the industrial synthesis of PQS using 2-chloro-N-methoxy-N-methylacetamide is proprietary, the general synthetic approach involves the reaction of this Weinreb amide derivative with an appropriate aniline precursor, followed by cyclization to form the quinolone core. The chloroacetyl group and the Weinreb amide functionality of 2-chloro-N-methoxy-N-methylacetamide are key to its utility in this synthesis, allowing for controlled and efficient bond formation.[2]
Note: The following is a generalized representation of the reaction and not a detailed experimental protocol.
General Reaction Scheme:
-
Reaction of an aniline derivative with 2-chloro-N-methoxy-N-methylacetamide to form an intermediate.
-
Intramolecular cyclization of the intermediate to form the quinolone ring system.
-
Further modifications to introduce the heptyl side chain and the hydroxyl group to yield PQS.
The use of 2-chloro-N-methoxy-N-methylacetamide streamlines this process, potentially reducing the number of synthetic steps required.[2]
Conclusion
This compound and its derivatives are powerful reagents for the synthesis of complex organic molecules with significant biological activity. Their ability to undergo clean and high-yielding reactions with organometallic reagents makes them particularly valuable for the construction of ketone-containing compounds. The application of a structurally related chloro-analog in the synthesis of the bacterial signaling molecule PQS further highlights the importance of this class of compounds in drug discovery and chemical biology research. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.
References
- 1. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,2-dimethoxy-N-methylacetamide
Welcome to the technical support center for N,2-dimethoxy-N-methylacetamide. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the use of this reagent in chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, a Weinreb amide derivative.
Problem 1: Low or No Yield of the Desired Ketone Product
Possible Causes:
-
Decomposition of the Organometallic Reagent: Grignard or organolithium reagents are sensitive to moisture and air.
-
Low Reactivity of the Organometallic Reagent: Sterically hindered or less reactive organometallic reagents may require more forcing conditions.
-
Side Reactions of the Starting Material: The this compound may be consumed by side reactions before the addition of the primary reagent.
-
Instability of the Tetrahedral Intermediate: While generally stable, the chelated intermediate can collapse under certain conditions, especially at elevated temperatures.
Solutions:
-
Ensure Anhydrous and Inert Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Titrate Organometallic Reagents: Determine the exact concentration of the organometallic reagent before use to ensure accurate stoichiometry.
-
Optimize Reaction Temperature: The addition of the organometallic reagent should typically be performed at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.
-
Use of Additives: In cases of low reactivity, the addition of a Lewis acid may enhance the electrophilicity of the amide carbonyl.
Problem 2: Formation of Over-addition Product (Tertiary Alcohol)
Possible Cause:
-
Collapse of the Tetrahedral Intermediate: If the chelated tetrahedral intermediate is not stable under the reaction conditions, it can break down to the ketone in situ, which then reacts with a second equivalent of the organometallic reagent.
Solutions:
-
Maintain Low Temperatures: Perform the reaction and the quench at low temperatures to maintain the integrity of the tetrahedral intermediate.
-
Careful Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent, but avoid a large excess.
-
Rapid Quenching: Once the reaction is complete, quench it promptly with a suitable acidic solution while maintaining a low temperature.
Problem 3: Presence of an Aldehyde Impurity
Possible Cause:
-
Reduction of the Weinreb Amide: If the organometallic reagent contains a beta-hydride (e.g., some Grignard reagents), it can act as a reducing agent, leading to the formation of the corresponding aldehyde.
Solutions:
-
Use Freshly Prepared Reagents: Older organometallic reagents may have higher concentrations of species that can act as reducing agents.
-
Choice of Reagent: Select organometallic reagents that are less prone to beta-hydride elimination.
Problem 4: Hydrolysis of the Amide
Possible Causes:
-
Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the amide bond.
-
Workup Conditions: The aqueous workup, if not performed correctly, can contribute to hydrolysis.
Solutions:
-
Neutral or Mildly Acidic/Basic Conditions: Whenever possible, perform reactions and workup under neutral or mildly acidic/basic conditions.
-
Control of Temperature: Avoid heating the reaction mixture for extended periods in the presence of strong acids or bases.
-
Efficient Workup: Perform the aqueous workup quickly and at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other acylating agents like acid chlorides or esters?
A1: The primary advantage of this compound, a type of Weinreb amide, is its ability to react with organometallic reagents to form a stable, chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition, allowing for the clean synthesis of ketones. Acid chlorides and esters, on the other hand, often yield tertiary alcohols as byproducts due to the high reactivity of the initially formed ketone.
Q2: Can this compound be used to synthesize aldehydes?
A2: Yes, this compound can be reduced to the corresponding aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. The stable intermediate prevents over-reduction to the alcohol.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.
Q4: Are there any known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to decomposition.
Q5: What are potential side reactions related to the 2-methoxy group?
A5: The α-methoxy group could potentially undergo elimination under strongly basic conditions or in the presence of certain Lewis acids, leading to the formation of an enamide intermediate. It may also be susceptible to nucleophilic substitution under certain conditions, although this is less common for an ether linkage.
Data Presentation
The following tables should be used to log and compare experimental data to troubleshoot reactions and optimize conditions.
Table 1: Reaction Conditions and Yields
| Entry | Organometallic Reagent (Equivalents) | Temperature (°C) | Reaction Time (h) | Quenching Agent | % Yield of Ketone | % Yield of Alcohol | % Yield of Aldehyde |
| 1 | e.g., MeMgBr (1.2) | -78 to 0 | 2 | Sat. NH₄Cl | User Data | User Data | User Data |
| 2 | |||||||
| 3 |
Table 2: Impurity Profile Analysis (by GC-MS or LC-MS)
| Entry | Reaction Conditions | Impurity 1 (Structure/Mass) | % Area | Impurity 2 (Structure/Mass) | % Area |
| 1 | From Table 1, Entry 1 | User Data | User Data | User Data | User Data |
| 2 | |||||
| 3 |
Experimental Protocols
General Protocol for the Synthesis of a Ketone using this compound and a Grignard Reagent:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture at -78 °C to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Visualizations
Diagram 1: General Reaction Pathway for Ketone Synthesis
Caption: General workflow for the synthesis of a ketone.
Diagram 2: Potential Side Reaction Pathways
Caption: Potential side reactions during synthesis.
Diagram 3: Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Purification of N,2-dimethoxy-N-methylacetamide
Welcome to the technical support center for the purification of N,2-dimethoxy-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 2-methoxyacetyl chloride and N,O-dimethylhydroxylamine, solvents used in the synthesis (e.g., dichloromethane, pyridine), and byproducts from side reactions. Residual acid or base from the reaction workup can also be present.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective methods for the purification of amides like this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization.[1] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q3: this compound appears to be an oil at room temperature. Can it be purified by recrystallization?
A3: While many amides can be purified by recrystallization, this technique is only suitable for compounds that are solid at or near room temperature.[1] Since this compound is often a liquid or low-melting solid, fractional distillation or column chromatography are generally more appropriate purification methods.
Q4: Are there any stability concerns when purifying this compound?
A4: Yes, amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1] It is advisable to neutralize the crude product before purification and to avoid prolonged exposure to harsh pH conditions. When performing distillation, using a reduced pressure helps to lower the boiling point and minimize thermal decomposition.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling | - Superheating of the liquid. - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar before heating. - Ensure smooth and consistent heating of the distillation flask. |
| Poor separation of fractions | - Inefficient distillation column. - Distillation rate is too fast. - Fluctuations in vacuum pressure. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. - Ensure a stable vacuum is maintained throughout the distillation. |
| Product decomposition in the distillation pot | - Distillation temperature is too high. - Presence of acidic or basic impurities. | - Use a higher vacuum to lower the boiling point of the product. - Neutralize the crude material before distillation by performing an aqueous wash with a mild base (e.g., sodium bicarbonate solution) and then a mild acid wash, followed by drying. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | - Inappropriate solvent system (eluent). - Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation (Rf of product ~0.3-0.4). A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Product streaking or tailing on the column | - Compound is too polar for the chosen solvent system. - Presence of acidic or basic impurities interacting with the silica gel. | - Increase the polarity of the eluent. - Add a small amount of a modifier to the eluent. For example, adding a small percentage of triethylamine can help to elute basic compounds, while adding acetic acid can help with acidic compounds.[1] However, be mindful of the product's stability. |
| Low recovery of the product | - Product is irreversibly adsorbed onto the silica gel. - Product is co-eluting with other fractions. | - Use a more polar eluent to ensure all the product is eluted from the column. - Carefully monitor the fractions using TLC to identify all fractions containing the desired product before combining them. |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Preparation: Ensure the crude this compound is dry and free of volatile solvents. If necessary, wash the crude product with saturated sodium bicarbonate solution, then water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short path distillation head or a Vigreux column. Use a vacuum-jacketed condenser if available. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Distillation: Add the crude product and a magnetic stir bar to the distillation flask. Begin stirring and slowly apply vacuum to the desired pressure. Gradually heat the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect any low-boiling impurities first. Once the temperature stabilizes at the boiling point of the product, collect the main fraction in a clean receiving flask.
-
Completion: Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides and charring. Release the vacuum carefully and allow the apparatus to cool.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for amides is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure to achieve a steady flow rate. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for N,2-dimethoxy-N-methylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,2-dimethoxy-N-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
A1: this compound is a Weinreb amide. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes.[1] Their key advantage is that they react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols.[2] Upon acidic workup, this intermediate cleanly yields the desired ketone.
Q2: What are the primary starting materials for the synthesis of this compound?
A2: The synthesis typically starts from either 2-methoxyacetyl chloride or 2-methoxyacetic acid, which is then coupled with N,O-dimethylhydroxylamine hydrochloride.[2]
Q3: Which coupling agents are recommended when starting from 2-methoxyacetic acid?
A3: A variety of modern peptide coupling reagents can be employed. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (1-hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Other reagents like CDI (Carbonyldiimidazole) or even simpler methods involving phosphorus-based reagents like POCl₃ have also been reported for Weinreb amide formation.[3]
Q4: What is the role of the base in this reaction?
A4: When using N,O-dimethylhydroxylamine hydrochloride, a base is required to neutralize the HCl salt and liberate the free amine for the reaction. Common choices include tertiary amines like triethylamine (TEA) or pyridine. An excess of the base is typically used to drive the reaction to completion.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). You should see the consumption of the starting material (2-methoxyacetic acid or its activated form) and the appearance of a new spot corresponding to the this compound product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Coupling Reagents: Coupling agents like HATU or EDC can degrade upon exposure to moisture. 2. Poor Quality Starting Materials: Impurities in 2-methoxyacetic acid or N,O-dimethylhydroxylamine hydrochloride. 3. Insufficient Base: Incomplete neutralization of N,O-dimethylhydroxylamine hydrochloride. 4. Inadequate Reaction Time or Temperature: The reaction may not have reached completion. | 1. Use fresh, high-quality coupling reagents and store them in a desiccator. 2. Ensure the purity of your starting materials. 3. Use at least two equivalents of a tertiary amine base like triethylamine. 4. Allow the reaction to stir overnight at room temperature. Gentle heating (e.g., to 40 °C) can sometimes improve yields, but should be monitored for byproduct formation. |
| Presence of Multiple Spots on TLC | 1. Unreacted Starting Material: The reaction is incomplete. 2. Formation of Byproducts: Possible side reactions include the formation of N-acylurea (if using carbodiimides) or other activated species. | 1. Increase the reaction time or consider a slight excess of the coupling agent and N,O-dimethylhydroxylamine. 2. Purification by flash column chromatography is typically effective at removing these byproducts. |
| Difficult Product Purification | 1. Emulsion during Workup: The presence of salts and polar byproducts can lead to the formation of emulsions during aqueous extraction. 2. Co-elution of Product and Impurities: The polarity of the product and some byproducts may be similar. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent (e.g., a gradient of ethyl acetate in hexanes) can improve separation. |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Traces of the purification solvent may remain. 2. Presence of Impurities: Byproducts can lower the melting point of the final compound. | 1. Ensure the product is thoroughly dried under high vacuum. 2. If impurities are suspected, re-purify by column chromatography or consider distillation if the product is thermally stable. |
Data Presentation: Optimizing Reaction Conditions
The following table provides a template for optimizing the reaction conditions for the synthesis of this compound from 2-methoxyacetic acid. The presented data is illustrative and should be adapted based on experimental findings.
| Entry | Coupling Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU (1.1) | DIPEA (2.0) | DMF | 25 | 12 | 85 |
| 2 | EDC (1.2) / HOBt (1.2) | TEA (2.0) | DCM | 25 | 16 | 78 |
| 3 | CDI (1.1) | - | THF | 25 | 12 | 75 |
| 4 | POCl₃ (1.1) | Pyridine (3.0) | DCM | 0 to 25 | 12 | 70 |
Experimental Protocols
Protocol 1: Synthesis from 2-methoxyacetyl chloride
This protocol is adapted from the synthesis of the closely related N-methoxy-N-methylacetamide.[4]
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To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
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Stir the mixture at 0 °C for 15-20 minutes.
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Slowly add a solution of 2-methoxyacetyl chloride (1.0 equivalent) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis from 2-methoxyacetic acid using HATU
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Dissolve 2-methoxyacetic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and HATU (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
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Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise to the stirred mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 4. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
Stability of N,2-dimethoxy-N-methylacetamide under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N,2-dimethoxy-N-methylacetamide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in general?
A1: this compound, a type of Weinreb amide, is generally considered a stable compound, which makes it a versatile intermediate in organic synthesis. Its stability allows for purification and storage before its use in subsequent reactions. This stability is a key advantage over more reactive carboxylic acid derivatives like acid chlorides or esters.[1][2][3]
Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?
A2: Under acidic conditions, the primary degradation pathway is hydrolysis of the amide bond to yield N,O-dimethylhydroxylamine and 2-methoxyacetic acid. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[4]
Under strongly basic conditions, a notable side reaction can be an E2 elimination, which involves the abstraction of a proton from the N-methoxy group.[5] This leads to the formation of an N-methyl-2-methoxyacetamide anion and formaldehyde.[5][6] Standard basic hydrolysis to the carboxylate and N,O-dimethylhydroxylamine can also occur, though tertiary amides can be resistant to cleavage under mild basic conditions.[7]
Q3: What are the likely degradation products of this compound?
A3: Based on the potential degradation pathways, the following products could be observed:
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Acidic Hydrolysis: 2-methoxyacetic acid and N,O-dimethylhydroxylamine.
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Basic Hydrolysis: The sodium or potassium salt of 2-methoxyacetic acid and N,O-dimethylhydroxylamine.
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Base-Induced Elimination: N-methyl-2-methoxyacetamide and formaldehyde.[5]
Q4: What factors can influence the stability of this compound?
A4: The stability can be affected by:
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pH: Both strong acidic and strong basic conditions can promote degradation, albeit through different mechanisms.
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Temperature: Higher temperatures will accelerate the rate of both acidic and basic hydrolysis.
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Steric Hindrance: The presence of bulky groups near the amide functionality can influence the rate of nucleophilic attack.
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Solvent: The choice of solvent can affect the solubility of reactants and the solvation of intermediates, thereby influencing reaction rates.
Troubleshooting Guide
Issue 1: I am observing the formation of N-methyl-2-methoxyacetamide as a byproduct in my reaction.
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Possible Cause: You are likely using a strong, sterically hindered base in your reaction, which is promoting an E2 elimination side reaction instead of the desired nucleophilic addition.[5][6]
-
Solution:
-
Consider using a less hindered or weaker base if compatible with your desired transformation.
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Lower the reaction temperature to disfavor the elimination pathway.
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If possible, use a modified Weinreb amide where the N-methoxy group is replaced by a group less prone to elimination, such as an N-tert-butoxy group.[5]
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Issue 2: My reaction with an organometallic reagent is giving a low yield of the desired ketone/aldehyde after acidic workup.
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Possible Cause: The acidic workup conditions may be too harsh or prolonged, leading to the degradation of your product or starting material. While Weinreb amides are relatively stable, the final product may not be. Another possibility is incomplete reaction with the organometallic reagent.
-
Solution:
-
Use a milder acidic workup, for example, a saturated aqueous solution of ammonium chloride.
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Ensure the reaction with the organometallic reagent has gone to completion by using techniques like TLC or LC-MS before quenching.
-
Maintain low temperatures throughout the reaction and workup to ensure the stability of the tetrahedral intermediate.[8]
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Issue 3: I am seeing the formation of 2-methoxyacetic acid in my reaction mixture.
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Possible Cause: Your reaction conditions may have trace amounts of water and are either acidic or basic enough to cause hydrolysis of the Weinreb amide.
-
Solution:
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Ensure all your reagents and solvents are anhydrous.
-
If your reaction is sensitive to acid or base, consider running it in the presence of a non-nucleophilic buffer.
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Purify your starting materials to remove any acidic or basic impurities.
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Quantitative Data Summary
| Condition | Relative Stability | Predominant Degradation Pathway | Potential Byproducts |
| Neutral (pH ~7) | High | - | - |
| Mild Acid (pH 4-6) | Moderate to High | Slow Hydrolysis | 2-methoxyacetic acid, N,O-dimethylhydroxylamine |
| Strong Acid (pH < 2) | Low | Hydrolysis | 2-methoxyacetic acid, N,O-dimethylhydroxylamine |
| Mild Base (pH 8-10) | Moderate to High | Slow Hydrolysis | 2-methoxyacetate, N,O-dimethylhydroxylamine |
| Strong Base (e.g., LDA, NaH) | Low | E2 Elimination / Hydrolysis | N-methyl-2-methoxyacetamide, Formaldehyde, 2-methoxyacetate |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions
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Preparation of Solutions: Prepare buffer solutions at desired pH values (e.g., pH 2, 4, and 6) using standard buffer systems (e.g., citrate, acetate).
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Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or THF).
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Reaction Setup: In separate vials, add a small aliquot of the stock solution of this compound to each buffer solution at a controlled temperature (e.g., 25°C and 50°C).
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Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
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Quenching and Extraction: Neutralize the aliquot with a suitable base (e.g., NaHCO₃) and extract the components with an organic solvent (e.g., ethyl acetate).
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Analysis: Analyze the extracted samples by a suitable analytical method such as HPLC, GC-MS, or ¹H NMR to quantify the remaining this compound and identify any degradation products.
Protocol 2: Assessment of Stability under Basic Conditions
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Preparation of Solutions: Prepare buffer solutions at desired pH values (e.g., pH 8, 10, and 12) using standard buffer systems (e.g., phosphate, borate). For strongly basic conditions, a solution of a base like NaOH or a non-nucleophilic base like DBU in a suitable solvent can be used.
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Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent.
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Reaction Setup: In separate vials, add a small aliquot of the stock solution of this compound to each basic solution at a controlled temperature.
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Time-Point Analysis: Follow the same procedure as in the acidic stability test to collect samples at various time points.
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Quenching and Extraction: Neutralize the aliquot with a suitable acid (e.g., dilute HCl) and extract the components.
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Analysis: Analyze the samples using HPLC, GC-MS, or ¹H NMR to determine the extent of degradation and identify the products formed.
Visual Guides
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: N,2-dimethoxy-N-methylacetamide
Welcome to the technical support center for N,2-dimethoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during its use in chemical synthesis, with a particular focus on preventing over-addition reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a specialized organic compound known as a Weinreb-Nahm amide.[1] Its principal application in organic synthesis is to serve as a reagent for the preparation of ketones and aldehydes. The unique N-methoxy-N-methylamide functional group allows for the controlled addition of a single equivalent of an organometallic reagent (like a Grignard or organolithium reagent) to the carbonyl group, thus preventing the common problem of over-addition that leads to the formation of tertiary alcohols.[2][3]
Q2: What is "over-addition" and how does this compound prevent it?
A2: Over-addition refers to the multiple additions of a nucleophile to a carbonyl compound. For instance, the reaction of an ester with a Grignard reagent typically yields a tertiary alcohol because the initially formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[4]
This compound prevents over-addition through the formation of a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1] The metal cation (e.g., MgX⁺ or Li⁺) is chelated by the carbonyl oxygen and the methoxy oxygen of the amide. This intermediate is stable at low temperatures and does not collapse to form a ketone until acidic workup.[2][3] Since the ketone is not formed in the presence of the reactive organometallic reagent, over-addition is effectively suppressed.[1]
Q3: Can over-addition still occur when using this compound?
A3: Yes, under certain conditions, the protective mechanism of the Weinreb amide can fail, leading to over-addition. This is typically due to the premature collapse of the tetrahedral intermediate. Factors that can contribute to this include elevated reaction temperatures, the use of highly reactive or sterically hindered organometallic reagents, and improper workup procedures.[2]
Q4: What is the role of the "2-methoxy" group in this compound?
A4: The 2-methoxy group (the methoxy group on the acyl chain) can potentially influence the reaction in several ways. It can participate in chelation with the metal ion, further stabilizing the tetrahedral intermediate. However, it can also introduce steric hindrance or undergo side reactions depending on the specific reaction conditions and reagents used. Care must be taken as the ether linkage could be cleaved by certain strong Lewis acids or organometallic reagents under harsh conditions.
Troubleshooting Guide for Over-addition Issues
This section provides a detailed guide to troubleshooting and preventing over-addition when using this compound.
Issue 1: Formation of Tertiary Alcohol (Over-addition Product)
The primary indicator of an over-addition issue is the isolation of a tertiary alcohol instead of the desired ketone. This signifies that the tetrahedral intermediate has collapsed prematurely, and the resulting ketone has reacted with a second equivalent of the organometallic reagent.
| Potential Cause | Explanation | Recommended Solution |
| Elevated Reaction Temperature | The stability of the chelated tetrahedral intermediate is highly dependent on temperature. At higher temperatures, the intermediate can gain enough energy to break down into the ketone while the organometallic reagent is still present and active. | Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a sufficient time afterward to ensure complete formation of the stable intermediate.[2] |
| Highly Reactive Organometallic Reagent | Very reactive organometallic reagents, such as some organolithium compounds, can be aggressive enough to promote the breakdown of the intermediate or react with any ketone that forms instantaneously. | Consider using a less reactive organometallic reagent, such as a Grignard reagent. If an organolithium reagent is necessary, ensure slow, dropwise addition at a very low temperature. |
| Prolonged Reaction Time at Elevated Temperature | Allowing the reaction to warm to room temperature and stir for an extended period before quenching can lead to the decomposition of the tetrahedral intermediate. | After the addition of the organometallic reagent at low temperature, stir for the recommended time (e.g., 1-2 hours) at that low temperature before quenching the reaction. Avoid letting the reaction warm up before the workup. |
| Improper Quenching/Workup | Quenching the reaction with a proton source at a temperature where the organometallic reagent is still active can lead to the rapid formation of the ketone and subsequent over-addition. | The reaction should be quenched at low temperature by slowly adding a saturated aqueous solution of a mild acid (e.g., ammonium chloride) or water.[5] This protonates and destroys the excess organometallic reagent before the tetrahedral intermediate collapses. |
| Excess Organometallic Reagent | While Weinreb amides are generally tolerant to an excess of organometallic reagents, a very large excess can increase the likelihood of over-addition if any amount of the ketone is formed prematurely. | Use a controlled amount of the organometallic reagent (typically 1.1 to 1.5 equivalents). Titrate the organometallic reagent before use to know its exact concentration. |
Quantitative Data Summary: Temperature Effects
The following table summarizes typical outcomes based on reaction temperature, illustrating the importance of maintaining low temperatures. (Note: Data is illustrative based on general Weinreb amide reactivity).
| Reaction Temperature | Desired Ketone Yield (%) | Tertiary Alcohol (Over-addition) Yield (%) |
| -78 °C | > 90% | < 5% |
| 0 °C | 70-85% | 10-25% |
| Room Temperature (25 °C) | < 20% | > 75% |
Key Experimental Protocol: Synthesis of a Methoxy Ketone
This protocol details a standard procedure for the successful synthesis of a ketone from this compound, minimizing the risk of over-addition.
Reaction: Synthesis of 1-methoxy-3-pentanone
Reagents:
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This compound
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Ethylmagnesium bromide (EtMgBr) in THF (1.0 M)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add ethylmagnesium bromide (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
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Stir the reaction mixture at -78 °C for 2 hours.
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While maintaining the low temperature, quench the reaction by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution.
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-methoxy-3-pentanone.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Reaction Pathway for Weinreb Ketone Synthesis
Caption: Successful reaction pathway for ketone synthesis.
Diagram 2: Over-addition Troubleshooting Logic
Caption: Troubleshooting workflow for over-addition issues.
References
Improving yield in reactions with N,2-dimethoxy-N-methylacetamide
Welcome to the technical support center for N,2-dimethoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is primarily used as an efficient acylating agent in organic synthesis. It is a type of Weinreb amide, which is particularly effective for the synthesis of ketones and aldehydes from organometallic reagents, such as Grignard and organolithium reagents.[1] The key advantage of using this compound is its ability to prevent the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of tertiary alcohols.[1][2]
Q2: How does this compound prevent over-addition in reactions with organometallic reagents?
A2: Upon nucleophilic attack by an organometallic reagent, this compound forms a stable tetrahedral intermediate. This stability is attributed to the chelation of the metal ion (e.g., Li⁺ or Mg²⁺) by the N-methoxy and the carbonyl oxygen atoms.[1] This chelated intermediate is stable at low temperatures and does not readily collapse to form a ketone until an acidic workup is performed.[1][3][4] This prevents a second equivalent of the organometallic reagent from adding to the carbonyl group.
Q3: What are the typical reaction conditions for using this compound to synthesize ketones?
A3: Ketone synthesis using this compound and an organometallic reagent is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen). The reaction is usually performed at low temperatures, ranging from -78 °C to 0 °C, to ensure the stability of the tetrahedral intermediate.[4] After the addition of the organometallic reagent is complete, the reaction is quenched with an aqueous acid solution (e.g., HCl or NH₄Cl) to hydrolyze the intermediate and yield the ketone.
Q4: Can this compound be used to synthesize aldehydes?
A4: Yes, similar to other Weinreb amides, this compound can be reduced to form aldehydes. This is typically achieved using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures. The stable intermediate formed prevents over-reduction to the corresponding alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Organometallic Reagent: Grignard or organolithium reagents are sensitive to moisture and air. | 1. Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere.[5] |
| 2. Low Reaction Temperature: While low temperatures are necessary to stabilize the intermediate, they can also slow down the reaction rate, leading to incomplete conversion.[6][7] | 2. Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and slowly allow the reaction to warm to a slightly higher temperature (e.g., 0 °C or room temperature) while monitoring the progress by TLC or LC-MS.[6][7] | |
| 3. Impure Starting Materials: Impurities in the this compound or the organometallic reagent can interfere with the reaction. | 3. Ensure the purity of all starting materials. This compound can be purified by distillation if necessary. | |
| Formation of Tertiary Alcohol (Over-addition Product) | 1. Elevated Reaction Temperature: The tetrahedral intermediate is less stable at higher temperatures and can collapse to the ketone, which then reacts with another equivalent of the organometallic reagent.[4] | 1. Maintain a low reaction temperature (ideally -78 °C to 0 °C) throughout the addition of the organometallic reagent.[4] |
| 2. Slow Addition of Reagent: A localized excess of the organometallic reagent can occur if the addition is too slow, potentially leading to over-addition if the intermediate collapses prematurely. | 2. Ensure a steady and reasonably fast dropwise addition of the organometallic reagent to the stirred solution of the amide. | |
| 3. Incorrect Work-up Procedure: Quenching the reaction at a higher temperature can promote over-addition. | 3. Quench the reaction at a low temperature by adding the aqueous acid solution before allowing the mixture to warm to room temperature. | |
| Presence of Unreacted Starting Material | 1. Insufficient Equivalents of Organometallic Reagent: Inaccurate determination of the concentration of the organometallic reagent can lead to incomplete reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Ensure the reagent has been recently and accurately titrated. |
| 2. Short Reaction Time: The reaction may not have reached completion. | 2. Monitor the reaction progress using TLC or LC-MS and allow it to stir for a longer duration until the starting material is consumed. | |
| Difficulty in Product Purification | 1. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. | 1. Optimize the reaction conditions to minimize side reactions. Purification by flash column chromatography is often effective in separating the ketone from byproducts. |
| 2. Emulsion during Work-up: The presence of magnesium salts (from Grignard reactions) can sometimes lead to emulsions during the aqueous work-up. | 2. Add a saturated solution of ammonium chloride during the work-up to help break up emulsions. Diluting with more organic solvent can also be beneficial. |
Data Presentation
Table 1: Effect of Temperature on Yield in a Weinreb Amide Horner-Wadsworth-Emmons Reaction
| Entry | Temperature (°C) | Yield (%) |
| 1 | -78 | Low |
| 2 | -40 | Increased |
| 3 | 0 | Higher |
| 4 | Room Temp. | Highest |
| Data adapted from a study on a Weinreb amide-type Horner–Wadsworth–Emmons reaction, illustrating the general trend of temperature on reaction yield.[6][7] |
Table 2: Yield of Biaryl Ketones from Weinreb Amides and Functionalized Grignard Reagents
| Entry | Aryl Grignard Reagent | Weinreb Amide | Yield (%) |
| 1 | 4-MeOC₆H₄MgBr | N-methoxy-N-methylbenzamide | 92 |
| 2 | 4-FC₆H₄MgBr | N-methoxy-N-methylbenzamide | 85 |
| 3 | 2-ThienylMgBr | N-methoxy-N-methylbenzamide | 88 |
| 4 | 4-MeC₆H₄MgBr | 4-bromo-N-methoxy-N-methylbenzamide | 95 |
| 5 | 3-MeOC₆H₄MgBr | 4-cyano-N-methoxy-N-methylbenzamide | 87 |
| This table provides examples of the high yields achievable in the synthesis of ketones from various Weinreb amides and Grignard reagents.[8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Ketone using this compound and a Grignard Reagent
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent. Assemble the glassware hot under a stream of inert gas (argon or nitrogen).
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.2 eq.) dropwise via the dropping funnel to the stirred solution of the amide, maintaining the internal temperature below -70 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.
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Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.
Visualizations
Caption: Experimental workflow for ketone synthesis.
Caption: Troubleshooting low reaction yield.
Caption: Desired vs. side reaction pathway.
References
Technical Support Center: Synthesis of N,2-dimethoxy-N-methylacetamide
Welcome to the technical support center for the synthesis of N,2-dimethoxy-N-methylacetamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a type of Weinreb amide.
Problem: Low or No Product Yield
Possible Causes and Solutions
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Ineffective Carboxylic Acid Activation: The primary step in this synthesis is the activation of 2-methoxyacetic acid. If this step is inefficient, the subsequent coupling with N,O-dimethylhydroxylamine will be poor.
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Solution 1: Choice of Coupling Reagent. A variety of peptide coupling reagents can be used for the preparation of Weinreb amides.[1] If you are using a standard carbodiimide-based coupling agent (e.g., DCC, EDC) and observing low yields, consider switching to a more potent activating agent. A combination of a coupling agent with an additive like 1-hydroxybenzotriazole (HOBt) or using phosphonium-based reagents (e.g., PyBOP) can improve efficiency. For large-scale production, phosphorus trichloride in toluene has been shown to be effective for preparing Weinreb amides from carboxylic acids.[2]
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Solution 2: Anhydrous Conditions. All reagents and solvents must be strictly anhydrous. Moisture can quench the activated carboxylic acid intermediate, leading to the hydrolysis back to the starting material and reducing the overall yield. Ensure proper drying of glassware and distillation of solvents before use.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
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Solution 1: Reaction Time and Temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition.
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Solution 2: Stoichiometry of Reagents. Ensure that the stoichiometry of the coupling agents and N,O-dimethylhydroxylamine hydrochloride is appropriate. A slight excess of the amine and coupling agent may be necessary to drive the reaction to completion.
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-
Degradation of Product: The product, a Weinreb amide, might be unstable under the reaction or workup conditions.
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Solution: Mild Reaction and Workup Conditions. The stability of the tetrahedral intermediate formed during the reaction is crucial for preventing over-addition and other side reactions.[1] Maintain low temperatures during the reaction, especially when using highly reactive organometallic reagents in subsequent steps. The workup should also be performed under mild acidic or basic conditions to avoid hydrolysis of the amide product.
-
| Parameter | Recommendation | Rationale |
| Coupling Agents | EDC/HOBt, HATU, PyBOP, or PCl₃ | Varied reactivity to optimize activation of 2-methoxyacetic acid.[1][2] |
| Base | N-Methylmorpholine (NMM), Triethylamine (TEA), or DIPEA | Neutralize the hydrochloride salt of the amine without causing side reactions. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene | Aprotic solvents to avoid side reactions. |
| Temperature | 0 °C to Room Temperature | To maintain the stability of the activated species and the final product. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Problem: Presence of Impurities and Side Products
Possible Causes and Solutions
-
Side Reaction with the Methoxy Group: The presence of a methoxy group on the acetyl moiety could potentially lead to unforeseen side reactions.
-
Solution: Optimized Reaction Conditions. Careful selection of coupling reagents and reaction conditions is crucial. Using milder conditions can help to avoid side reactions.
-
-
Formation of N-methylamide: A potential side reaction is an E2 elimination, which can be initiated by a strong base, leading to the formation of the corresponding N-methylamide and formaldehyde.[3]
-
Solution: Choice of Base. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine to minimize this side reaction.
-
-
Unreacted Starting Materials: The presence of unreacted 2-methoxyacetic acid or N,O-dimethylhydroxylamine in the final product.
-
Solution 1: Stoichiometry Adjustment. A slight excess of one reagent can be used to ensure the complete consumption of the other, which can then be removed during workup.
-
Solution 2: Aqueous Workup. A standard aqueous workup with a mild acid (e.g., dilute HCl) will remove the unreacted amine, while a mild base (e.g., saturated NaHCO₃ solution) will remove the unreacted carboxylic acid.
-
Solution 3: Chromatographic Purification. Flash column chromatography is often necessary to obtain the highly pure product. A solvent system of ethyl acetate and hexanes is a common starting point for the purification of Weinreb amides.
-
| Impurity | Identification Method | Removal Method |
| Unreacted 2-methoxyacetic acid | LC-MS, ¹H NMR | Aqueous wash with mild base (e.g., NaHCO₃). |
| Unreacted N,O-dimethylhydroxylamine | LC-MS, ¹H NMR | Aqueous wash with mild acid (e.g., dilute HCl). |
| N-methylacetamide side product | LC-MS, ¹H NMR | Chromatographic separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent for the synthesis of this compound?
A1: The choice of coupling agent can be critical. For laboratory-scale synthesis, peptide coupling reagents like HATU or PyBOP are highly effective but can be expensive. A more cost-effective and common choice is EDC in combination with HOBt. For larger-scale syntheses, the use of phosphorus trichloride in toluene has been reported to give excellent yields for Weinreb amides.[2]
Q2: Why is it necessary to use N,O-dimethylhydroxylamine as its hydrochloride salt?
A2: N,O-dimethylhydroxylamine is a volatile and somewhat unstable free base. The hydrochloride salt is a stable, crystalline solid that is easier to handle and weigh accurately. A base, such as triethylamine or N,N-diisopropylethylamine, is then required in the reaction mixture to liberate the free amine in situ.
Q3: How can I monitor the progress of the reaction?
A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can visualize the consumption of the starting materials and the appearance of the product spot. Staining with potassium permanganate can be effective for visualizing the product. LC-MS is a more definitive method that allows you to track the masses of the reactants and the product.
Q4: What are the expected ¹H NMR chemical shifts for this compound?
A4: While the exact shifts will depend on the solvent used, you can expect the following approximate chemical shifts: a singlet for the N-methyl group (around 3.2 ppm), a singlet for the N-methoxy group (around 3.7 ppm), a singlet for the O-methyl group of the acetyl moiety (around 3.4 ppm), and a singlet for the methylene protons (around 4.1 ppm).
Q5: My final product is an oil. How can I best purify it?
A5: this compound is expected to be a liquid or a low-melting solid.[4] If impurities are present after an aqueous workup, flash column chromatography on silica gel is the recommended method of purification. A gradient of ethyl acetate in hexanes is a good starting point for elution. Distillation under reduced pressure is another potential purification method if the product is thermally stable.
Experimental Protocols
Synthesis of this compound
To a stirred solution of 2-methoxyacetic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 2.5 eq). After 10 minutes, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until the starting material is consumed as monitored by TLC. The reaction is then quenched with saturated aqueous NH₄Cl solution and the layers are separated. The aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: N,2-dimethoxy-N-methylacetamide Reaction Work-up
This technical support guide provides troubleshooting advice and frequently asked questions for the reaction work-up and purification of N,2-dimethoxy-N-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving the synthesis of this compound?
A typical work-up involves quenching the reaction mixture, followed by liquid-liquid extraction to isolate the product. A general procedure includes:
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Quenching the reaction mixture, often with an aqueous solution like saturated sodium bicarbonate to neutralize any remaining acid catalysts or byproducts.
-
Separating the aqueous and organic layers.
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Extracting the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize product recovery.
-
Combining the organic extracts.
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Washing the combined organic layer with brine to remove residual water.
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Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
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Filtering off the drying agent.
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Concentrating the filtrate under reduced pressure to yield the crude product.[1]
Q2: My product appears to be contaminated with acetic acid. How can I remove it?
Acetic acid contamination is a common issue, especially if it's used as a reagent or formed as a byproduct.[2] To remove it, you can perform an extraction with a mild base. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard method to neutralize and extract acidic impurities.[1][3] For more persistent issues, purification of the crude product by fractional distillation may be necessary.[4]
Q3: I am observing a low yield after the work-up. What are the potential causes?
Low yields can result from several factors during the work-up:
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Incomplete Extraction: this compound may have some solubility in the aqueous phase. Ensure you perform multiple extractions with the organic solvent to maximize recovery.
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Product Hydrolysis: Amides can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[5][6] Ensure the quenching and washing steps are performed without excessive heat and with appropriate pH control.
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Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product. If an emulsion forms, adding brine or allowing the mixture to stand for an extended period can help break it.
Q4: The isolated product is an oil, but I expect a solid. What should I do?
The physical state of the product can be affected by impurities or polymorphism.
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Residual Solvent: Ensure all traces of the extraction solvent are removed under a high vacuum.
-
Impurities: The presence of byproducts can lower the melting point of your compound. Consider further purification by column chromatography or distillation.
-
Inducing Crystallization: If the product is pure but oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is contaminated with starting materials. | Incomplete reaction. | - Increase the reaction time or temperature.- Verify the stoichiometry of the reagents. |
| Formation of N-acylurea byproduct (if using carbodiimide coupling agents). | Side reaction of the coupling agent. | - The addition of an additive like HOBt during the reaction can minimize this.[7]- This byproduct can typically be removed by column chromatography.[7] |
| Product degradation during work-up. | The compound may be sensitive to strong acids or bases. | - Use mild quenching agents like saturated ammonium chloride (for acid-sensitive compounds) or saturated sodium bicarbonate (for base-sensitive compounds).- Avoid prolonged exposure to harsh pH conditions. |
| Difficulty in removing water from the final product. | Inefficient drying of the organic layer. | - Use an adequate amount of a suitable drying agent (e.g., MgSO₄, Na₂SO₄).- Ensure sufficient contact time between the organic solution and the drying agent.- Consider azeotropic distillation with a solvent like toluene to remove water. |
Experimental Protocols
Standard Aqueous Work-up Protocol
This protocol is a general guideline and may require optimization based on the specific reaction conditions.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
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Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
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Drying: Dry the organic layer over anhydrous MgSO₄.
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Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Extraction Solvents
| Solvent | Partition Coefficient (Organic/Aqueous) | Typical Recovery Yield (%) | Notes |
| Dichloromethane (DCM) | High | 90-95% | Good for most applications, but can form emulsions. |
| Ethyl Acetate (EtOAc) | Moderate-High | 85-90% | Greener solvent choice, but can be prone to hydrolysis if acidic/basic residues are present. |
| Diethyl Ether | Moderate | 80-85% | Volatile and flammable, but good for extracting less polar compounds. |
Note: The data in this table are hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the reaction work-up and purification of this compound.
References
- 1. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. WO2004002926A3 - Purification of n,n-dimethylacetamide - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N,2-dimethoxy-N-methylacetamide
Welcome to the technical support center for N,2-dimethoxy-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find comprehensive information on the storage, handling, and troubleshooting of this compound to ensure the integrity and success of your experiments.
Physical and Chemical Properties
Proper storage and handling of this compound are crucial for maintaining its stability and purity. The following table summarizes its key quantitative properties.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₃[1] |
| Molecular Weight | 133.15 g/mol [1] |
| Appearance | Solid or liquid |
| Storage Temperature | Room temperature, sealed in a dry environment. |
| Purity | Typically ≥95% |
| CAS Number | 132289-57-7[1] |
| IUPAC Name | This compound[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2] It is important to protect it from moisture to prevent hydrolysis.
Q2: What are the primary hazards associated with this compound?
A2: This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE).
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, you should wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. If there is a risk of inhalation, a respirator with an appropriate filter should be used.
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation may include a change in color, the appearance of precipitates, or an unexpected pH of solutions. For analytical confirmation, techniques like HPLC can be used to check for the presence of impurities or degradation products, such as formic acid and 2-methoxy-2-methylpropan-1-amine, which can result from hydrolysis.[3]
Q5: What are some common incompatible materials to avoid?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can lead to vigorous reactions or decomposition of the compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Issue 1: Incomplete or Slow Reaction
If you are experiencing an incomplete or unexpectedly slow reaction, consider the following potential causes and solutions:
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Reagent Quality: The this compound may have degraded due to improper storage. Verify the purity of the compound using an appropriate analytical method like NMR or HPLC. If degradation is confirmed, use a fresh batch of the reagent.
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Moisture Contamination: The presence of water can hydrolyze the amide, reducing the effective concentration of the starting material. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive to moisture.
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Reaction Temperature: The reaction may require a different temperature to proceed at an optimal rate. Consult the literature for the recommended temperature for your specific transformation. If the information is unavailable, consider performing small-scale trials at slightly elevated or lowered temperatures.
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Solvent Purity: Impurities in the solvent can interfere with the reaction. Use a high-purity, dry solvent appropriate for the reaction conditions.
Issue 2: Formation of Unexpected Byproducts
The presence of unexpected byproducts can complicate purification and reduce the yield of your desired product.
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Side Reactions: The functional groups in this compound may participate in unintended side reactions under your experimental conditions. Analyze the byproducts to understand their structure, which can provide clues about the unintended reaction pathway.
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Thermal Decomposition: At elevated temperatures, the compound may decompose.[3] If the reaction is run at a high temperature, consider if a lower temperature could be used, potentially with a longer reaction time or a more effective catalyst.
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Hydrolysis: As mentioned, hydrolysis due to moisture is a potential issue. The resulting amine and carboxylic acid fragments could potentially react further to form other byproducts.
The following diagram illustrates a logical workflow for troubleshooting common experimental issues.
Caption: A logical workflow for troubleshooting experiments.
Experimental Protocols
While specific protocols are highly dependent on the desired transformation, the use of this compound as a synthetic intermediate often involves its reaction with nucleophiles or its use as a building block in more complex syntheses. Below is a generalized protocol for a nucleophilic addition reaction, which should be adapted for specific experimental requirements.
General Protocol for Nucleophilic Acyl Substitution
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Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, diethyl ether) to a dried reaction flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
Nucleophile Addition: Slowly add the nucleophilic reagent (e.g., an organometallic reagent like a Grignard or organolithium, or an enolate) (typically 1.0-1.2 eq) to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.
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Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
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Quenching: Once the reaction is complete, slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or a mild acid) at a low temperature to neutralize any reactive species.
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method such as flash column chromatography, distillation, or recrystallization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential degradation pathways of this compound under common laboratory stress conditions. Understanding these pathways is crucial for preventing unwanted side reactions and ensuring the stability of the compound.
Caption: Potential degradation pathways of the compound.
References
Technical Support Center: N,2-dimethoxy-N-methylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,2-dimethoxy-N-methylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation of the final product. These are summarized in the table below.
| Impurity Name | Chemical Structure | Potential Source |
| Starting Materials & Related Impurities | ||
| N,O-Dimethylhydroxylamine | CH₃-NH-OCH₃ | Unreacted starting material from the synthesis of the hydrochloride salt. |
| O-Methylhydroxylamine | NH₂-OCH₃ | Impurity in the N,O-dimethylhydroxylamine hydrochloride starting material[1]. |
| Methoxyacetic acid | CH₃O-CH₂-COOH | Hydrolysis of the starting material methoxyacetyl chloride. |
| N-Methylacetamide | CH₃-CO-NH-CH₃ | A potential degradation product. |
| Byproducts from Synthesis | ||
| N-methyl-N-methoxy-acetamide (Weinreb Amide) | CH₃-CO-N(CH₃)-OCH₃ | Can arise from the use of acetyl chloride instead of methoxyacetyl chloride. |
| Over-addition Product (Tertiary Alcohol) | R-C(OH)(R')-CH₂-OCH₃ | While the Weinreb amide synthesis is designed to prevent this, trace amounts can form under certain conditions[2]. |
| Degradation Products | ||
| Methoxyacetic acid and N,O-dimethylhydroxylamine | CH₃O-CH₂-COOH and CH₃-NH-OCH₃ | Formed upon hydrolysis of the final product. |
| Formaldehyde | CH₂O | Can be released through elimination of the methoxide moiety under strongly basic conditions[2]. |
| Residual Solvents | ||
| Dichloromethane, Diethyl ether, etc. | Varies | Solvents used during the synthesis and purification process[3]. |
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for the identification and quantification of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities by comparing the spectra of your sample to reference spectra of known impurities.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying impurities, even at very low levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities such as residual solvents.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry place away from moisture and strong acids or bases to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction During Synthesis
Symptoms:
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The reaction does not go to completion, as indicated by TLC or HPLC analysis showing significant amounts of starting materials (methoxyacetyl chloride and N,O-dimethylhydroxylamine hydrochloride).
-
The isolated yield of this compound is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Reagents | Ensure that the methoxyacetyl chloride is fresh and has not been hydrolyzed by exposure to moisture. Use freshly opened or properly stored N,O-dimethylhydroxylamine hydrochloride. |
| Insufficient Base | Ensure that at least two equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) are used to neutralize the HCl salt of the hydroxylamine and the HCl generated during the reaction. |
| Low Reaction Temperature | While the initial addition is often done at 0°C, allowing the reaction to warm to room temperature and stir for a sufficient time (e.g., 2-4 hours) can help drive it to completion. |
| Improper Work-up | Ensure that the aqueous work-up is performed correctly to remove the base and its salt. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be thorough. |
Issue 2: Presence of N-Methylacetamide Impurity
Symptoms:
-
NMR or MS analysis indicates the presence of N-methylacetamide.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation of Weinreb Amide | Under strongly basic conditions, the N-methoxy group can be eliminated to form N-methylacetamide and formaldehyde[2]. Avoid using strongly basic or sterically hindered nucleophiles during subsequent reactions if the Weinreb amide is an intermediate. |
| Starting Material Impurity | While less common, the N,O-dimethylhydroxylamine hydrochloride could potentially contain related impurities that lead to this byproduct. |
Issue 3: Product is Unstable and Decomposes Upon Storage
Symptoms:
-
The purified this compound develops a color or shows the appearance of new peaks in analytical tests over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Exposure to Moisture | Hydrolysis can occur in the presence of water. Ensure the product is dried thoroughly before storage and stored in a desiccator or under an inert atmosphere. |
| Exposure to Acidic or Basic Conditions | Traces of acid or base from the synthesis can catalyze degradation. Ensure the product is properly neutralized and washed during work-up. |
| Elevated Temperature | Store the compound at the recommended temperature, typically in a refrigerator, to minimize thermal degradation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via the Weinreb amide synthesis.
Materials:
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N,O-Dimethylhydroxylamine hydrochloride
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Methoxyacetyl chloride
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Pyridine (or another suitable non-nucleophilic base)
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Dichloromethane (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and stirring equipment
Procedure:
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To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane, add pyridine (2.2 eq) at 0°C under an inert atmosphere.
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Slowly add methoxyacetyl chloride (1.05 eq) to the solution while maintaining the temperature at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography or distillation if necessary.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for common issues.
References
Technical Support Center: N,2-dimethoxy-N-methylacetamide Reactions
Disclaimer: N,2-dimethoxy-N-methylacetamide is a specialized reagent with limited published data. This guide is based on established principles of amide chemistry, particularly the well-documented behavior of structurally related N-alkoxy-N-methylamides (e.g., Weinreb amides). The troubleshooting advice and protocols provided are intended as a starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a substituted amide with the chemical formula C₅H₁₁NO₃.[1] Based on its structural similarity to Weinreb amides (N-methoxy-N-methylamides), it is likely employed as a reagent in organic synthesis for the formation of ketones.[2] The N-methoxy-N-methylamide functional group allows for the controlled addition of organometallic reagents to the carbonyl carbon, preventing the common side reaction of over-addition to form a tertiary alcohol.[2] The additional 2-methoxy group may influence the reagent's solubility, stability, or reactivity in specific applications.
Q2: What are the common reactions involving this compound?
While specific reaction data for this compound is scarce, it is expected to undergo reactions typical of N-alkoxy-N-methylamides. A primary application is likely the synthesis of ketones via reaction with Grignard reagents or organolithium compounds.[3] It could also potentially be reduced to the corresponding aldehyde using a mild reducing agent.
Q3: What are the key advantages of using an N-alkoxy-N-methylamide like this compound for ketone synthesis?
The primary advantage is the prevention of over-addition by organometallic reagents.[2] The reaction with an organometallic reagent forms a stable tetrahedral intermediate, which is chelated by the methoxy group.[2] This intermediate does not collapse to the ketone until acidic workup, thus preventing a second addition of the nucleophile.[2] This leads to cleaner reactions and higher yields of the desired ketone.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not getting the expected product yield in my reaction with this compound and an organometallic reagent. What are the possible causes and solutions?
A: Low yield in such reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low product yield.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Organometallic Reagent | Titrate the Grignard or organolithium reagent prior to use to determine its exact concentration. Use freshly prepared or recently purchased reagents. |
| Degradation of this compound | Ensure the amide is pure and has been stored under anhydrous conditions, as N-alkoxy amides can be sensitive to moisture.[4] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature (if the reagents are stable at higher temperatures). |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Ensure accurate measurement of all starting materials. |
| Low Reaction Temperature | While these reactions are often initiated at low temperatures (-78 °C or 0 °C) to control exotherms, the reaction may need to be warmed to room temperature to go to completion. |
Issue 2: Presence of Multiple Spots on TLC / Impure Product
Q: My reaction is showing multiple spots on the TLC plate, and the final product is impure. What are the likely side products and how can I minimize them?
A: The formation of multiple products indicates side reactions or incomplete conversion.
Common Impurities and Side Reactions:
| Impurity/Side Product | Cause | Prevention and Mitigation |
| Unreacted Starting Material | Incomplete reaction (see Issue 1). | Ensure complete reaction by monitoring with TLC. Consider longer reaction times or a slight excess of the nucleophile. |
| N-methyl-2-methoxyacetamide | Decomposition of the starting material, especially with strongly basic, hindered reagents. A base-induced E2 elimination can occur, generating formaldehyde and the corresponding N-methylamide anion.[5][6] | Use a less hindered base if possible. Maintain low reaction temperatures. Minimize reaction time. |
| Tertiary Alcohol (Over-addition Product) | This is less common with N-alkoxy-N-methylamides but can occur if the tetrahedral intermediate is not stable under the reaction conditions. | Maintain low temperatures throughout the reaction and during the initial stages of the quench. Ensure a proper acidic workup. |
| Hydrolyzed Starting Material | Presence of water in the reaction can lead to the hydrolysis of the amide, although amides are generally stable.[7][8] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Logic for Impurities
Caption: Decision tree for identifying and addressing product impurities.
Issue 3: Epimerization or Racemization of Chiral Centers
Q: I am using a chiral substrate, and I am observing epimerization at a stereocenter alpha to the carbonyl group. How can I prevent this?
A: Epimerization is a common problem in reactions involving the activation of carboxylic acid derivatives, especially when a base is present.[9][10]
Factors Influencing Epimerization and Solutions:
| Factor | Solution |
| Base | The choice of base is critical. A non-nucleophilic, sterically hindered base may be preferable. Pyridine is often used in combination with coupling reagents to minimize epimerization.[11] |
| Coupling Reagent | If you are synthesizing the this compound from a carboxylic acid, the choice of coupling reagent affects epimerization rates. Reagents like T3P (n-propanephosphonic acid anhydride) in combination with pyridine are known to suppress epimerization.[11][12] |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures (e.g., 0 °C to -20 °C) can significantly reduce the rate of epimerization. |
| Reaction Time | Minimize the reaction time to reduce the exposure of the activated intermediate to basic conditions. |
Experimental Protocols
Protocol 1: General Synthesis of a Ketone from this compound
This protocol is a generalized procedure based on Weinreb ketone synthesis.[2]
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.). Dissolve it in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organometallic Reagent: Slowly add the Grignard reagent or organolithium solution (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl).
-
Workup: Allow the mixture to warm to room temperature. If two phases are not present, add more ether or another suitable organic solvent. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ketone by flash column chromatography.
Protocol 2: Synthesis of this compound from Methoxyacetic Acid
This protocol is based on standard amide coupling procedures.[]
-
Activation: To a solution of methoxyacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a coupling reagent such as EDC (1.1 eq.) and HOBt (1.1 eq.). Stir for 15-20 minutes.
-
Amine Addition: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (2.2 eq.) in anhydrous DCM at 0 °C.
-
Coupling: Slowly add the amine solution to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.
Data Presentation
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Abbreviation | Byproduct Type | Notes |
| N,N'-Dicyclohexylcarbodiimide | DCC | Urea (solid) | Byproduct is removed by filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Urea (water-soluble) | Byproduct is removed by aqueous workup.[11] |
| n-Propanephosphonic acid anhydride | T3P | Phosphate salts (water-soluble) | Often used with pyridine to suppress epimerization.[11][12] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphoramide | Requires careful handling. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea | Very efficient, often used in peptide synthesis. |
Table 2: Typical Reaction Parameters
| Parameter | Typical Range/Value | Considerations |
| Temperature | -78 °C to Room Temperature | Lower temperatures are used to control reactivity and minimize side reactions/epimerization. |
| Solvent | THF, Diethyl Ether, DCM, DMF | Must be anhydrous. Choice depends on the specific reagents and temperature. |
| Stoichiometry (Nucleophile:Amide) | 1.1:1 to 1.5:1 | A slight excess of the nucleophile is common to ensure complete consumption of the amide. |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS to determine the endpoint. |
References
- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Acylating Agents: N,2-dimethoxy-N-methylacetamide vs. N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient and controlled formation of ketones is a cornerstone of molecular construction. Weinreb amides, or N-methoxy-N-methylamides, have emerged as exceptionally reliable acylating agents for this purpose, largely due to their ability to circumvent the common issue of over-addition by organometallic reagents.[1] This guide provides an objective comparison between the standard N-methoxy-N-methylacetamide and its α-functionalized analogue, N,2-dimethoxy-N-methylacetamide, offering insights into their respective properties, synthesis, and potential applications, supported by available data and established experimental protocols.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physicochemical properties of both reagents is presented below. These characteristics are crucial for planning experimental setups, including solvent choice, reaction temperature, and purification methods.
| Property | This compound | N-methoxy-N-methylacetamide (Weinreb Amide) |
| CAS Number | 132289-57-7 | 78191-00-1 |
| Molecular Formula | C₅H₁₁NO₃ | C₄H₉NO₂ |
| Molecular Weight | 133.15 g/mol | 103.12 g/mol |
| Appearance | Colorless to light yellow liquid | Clear colorless liquid |
| Boiling Point | 62-64 °C @ 2 Torr | 152 °C (lit.) |
| Density | ~1.038 g/cm³ (Predicted) | 0.97 g/mL at 25 °C (lit.) |
Performance in Ketone Synthesis: A Comparative Overview
The primary application for both compounds is in the synthesis of ketones via reaction with organometallic reagents such as Grignard or organolithium reagents. The stability of the tetrahedral intermediate, facilitated by chelation to the metal center, is key to preventing the formation of tertiary alcohol byproducts.[2]
Here, we present a table of representative yields for the synthesis of a generic ketone, acetophenone, to illustrate the expected efficiency.
| Reagent | Organometallic Reagent | Product | Reported Yield |
| This compound | Phenylmagnesium bromide | 2-methoxy-1-phenyl-ethanone | ~80% (estimated)[3] |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | Acetophenone | High (generally >80-90%)[4] |
The presence of the α-methoxy group in this compound introduces an additional coordination site, which could potentially influence the stability and reactivity of the chelated intermediate. This additional chelation may offer enhanced control in certain diastereoselective additions to chiral organometallic reagents.[5]
Experimental Protocols
Detailed methodologies for the synthesis of these amides and their subsequent use in ketone formation are provided below. These protocols are based on established literature procedures.
Synthesis of N-methoxy-N-methylacetamide
This procedure is adapted from the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[6]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Brine
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane is prepared in a flask under an inert atmosphere.
-
Acetyl chloride (0.95 eq) is added to the suspension.
-
The mixture is cooled to 0 °C, and pyridine (2.0 eq) is added dropwise, maintaining the temperature.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction mixture is then partitioned between brine and diethyl ether.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield N-methoxy-N-methylacetamide as a colorless liquid.
Synthesis of this compound
This is a general procedure based on the acylation of N,O-dimethylhydroxylamine with methoxyacetyl chloride.
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Methoxyacetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C, methoxyacetyl chloride (1.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with a saturated solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the product.
General Procedure for Ketone Synthesis
This protocol describes the reaction of a Weinreb amide with a Grignard reagent.[4]
Materials:
-
Weinreb amide (N-methoxy-N-methylacetamide or this compound)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The Weinreb amide (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere and cooled to 0 °C.
-
The Grignard reagent (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude ketone is purified by column chromatography or distillation.
Visualizing the Chemistry: Synthesis and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic routes to both amides and the general mechanism of ketone formation.
Caption: Synthetic routes to the target Weinreb amides.
Caption: General mechanism of ketone synthesis from Weinreb amides.
Conclusion
Both this compound and N-methoxy-N-methylacetamide are valuable reagents for the synthesis of ketones. N-methoxy-N-methylacetamide is a well-established, versatile reagent with a vast body of literature supporting its application. This compound, while less documented, shows promise for the efficient synthesis of α-methoxy ketones, a motif present in numerous biologically active molecules. The additional α-methoxy group may also offer opportunities for enhanced stereocontrol in complex syntheses through more intricate chelation. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired functionality in the final ketone product. Further research into the comparative reactivity of α-substituted Weinreb amides would be highly beneficial to the synthetic community.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 6. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to N,2-dimethoxy-N-methylacetamide and Other Weinreb Amides for Researchers
In the landscape of modern organic synthesis, Weinreb amides stand out as exceptionally versatile and reliable intermediates for the preparation of ketones and aldehydes. Their ability to cleanly react with organometallic reagents without the common issue of over-addition has made them indispensable tools in the synthesis of complex molecules, from natural products to pharmaceuticals. This guide provides a detailed comparison of N,2-dimethoxy-N-methylacetamide with other commonly used Weinreb amides, offering insights into their respective performance, supported by available experimental data and detailed protocols.
Introduction to Weinreb Amides
N-methoxy-N-methylamides, or Weinreb amides, were first introduced by Steven M. Weinreb and Steven Nahm in 1981. Their unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents like Grignard or organolithium reagents.[1] This intermediate prevents the second addition of the nucleophile, which typically leads to the formation of tertiary alcohols with other acylating agents like esters or acid chlorides. Upon acidic workup, this intermediate collapses to afford the desired ketone in high yield. Similarly, reduction with hydride reagents like lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H) yields aldehydes.[1]
This guide focuses on a comparative analysis of this compound, an α-alkoxy substituted Weinreb amide, against the more conventional N-methoxy-N-methylacetamide and other relevant analogues.
General Reaction Mechanism and Workflow
The general mechanism for the Weinreb ketone synthesis involves the nucleophilic addition of an organometallic reagent to the Weinreb amide, forming a stable tetrahedral intermediate. This intermediate is then hydrolyzed to yield the corresponding ketone.
Caption: General workflow for Weinreb ketone synthesis.
Comparison of Physical and Chemical Properties
A direct comparison of the physical and chemical properties of this compound and other common Weinreb amides is crucial for selecting the appropriate reagent for a specific application.
| Property | This compound | N-methoxy-N-methylacetamide | N,N-Dimethylacetamide (for reference) |
| CAS Number | 132289-57-7 | 78191-00-1 | 127-19-5 |
| Molecular Formula | C₅H₁₁NO₃ | C₄H₉NO₂ | C₄H₉NO |
| Molecular Weight | 133.15 g/mol | 103.12 g/mol | 87.12 g/mol |
| Boiling Point | 62-64 °C @ 2 Torr | 152 °C (lit.) | 165 °C |
| Density | 1.038 g/cm³ (predicted) | 0.97 g/mL at 25 °C (lit.) | 0.94 g/mL |
Performance in Organic Synthesis: A Comparative Overview
While direct, side-by-side comparative studies are limited in the literature, an analysis of individual reports allows for an inferred comparison of the performance of this compound and other Weinreb amides.
Reactivity with Organometallic Reagents
The presence of an α-methoxy group in this compound is expected to influence its reactivity. The electron-withdrawing nature of the oxygen atom could potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the methoxy group might slightly hinder the approach of the nucleophile.
An improved process for the synthesis of an α-alkoxy ketone utilizing a Weinreb amide and a Grignard reagent reported a consistent yield of 80% on both laboratory and plant scales, highlighting the viability of α-alkoxy Weinreb amides in synthesis.[2]
Table of Reported Yields for Ketone Synthesis:
| Weinreb Amide | Organometallic Reagent | Product | Yield (%) | Reference |
| An α-alkoxy Weinreb amide | Aryl Grignard | α-alkoxy ketone | 80 | [2] |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 | |
| N-methoxy-N-methylbenzamide | n-Butyllithium | Valerophenone | 92 |
Stability
Reduction to Aldehydes
The reduction of Weinreb amides to aldehydes is another important application. Reagents like DIBAL-H are commonly used for this transformation. The general principle of forming a stable intermediate that prevents over-reduction to the alcohol holds true.
Caption: General workflow for Weinreb aldehyde synthesis.
While specific yields for the reduction of this compound are not readily found in the literature, the general methodology is expected to be applicable.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are representative protocols for the synthesis and use of Weinreb amides.
Synthesis of N-methoxy-N-methylacetamide
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane at 0 °C, slowly add pyridine (2.2 eq).
-
Add acetyl chloride (1.0 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Partition the reaction mixture between brine and ether.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford N-methoxy-N-methylacetamide.
General Procedure for Ketone Synthesis using a Weinreb Amide and a Grignard Reagent
Materials:
-
Weinreb Amide (e.g., this compound)
-
Grignard Reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Conclusion
This compound represents a potentially valuable, though less explored, member of the Weinreb amide family. The presence of the α-methoxy group may offer unique reactivity profiles that could be advantageous in certain synthetic contexts. While direct comparative data remains scarce, the successful synthesis of α-alkoxy ketones in high yield suggests its utility as a robust synthetic intermediate.[2] The general protocols for the synthesis and application of Weinreb amides are expected to be largely applicable to this compound. Further research into the direct comparison of its reactivity, stability, and substrate scope against other Weinreb amides would be highly beneficial to the synthetic chemistry community. Researchers are encouraged to consider this compound as a viable alternative to more common Weinreb amides, particularly when the synthesis of α-functionalized ketones is desired.
References
The Synthetic Advantage: A Comparative Guide to N,2-Dimethoxy-N-methylacetamide
In the landscape of modern organic synthesis, the pursuit of high-yielding and selective transformations is paramount. For researchers, scientists, and professionals in drug development, the choice of acylating agent can significantly impact the success of a synthetic route. This guide provides a comprehensive comparison of N,2-dimethoxy-N-methylacetamide, a quintessential Weinreb amide, against traditional acylating agents like acid chlorides and esters. Through an examination of experimental data, detailed protocols, and reaction mechanisms, we aim to objectively demonstrate the distinct advantages of employing this compound in the synthesis of ketones and aldehydes.
Superior Control and Yield in Ketone Synthesis
The primary advantage of this compound lies in its ability to circumvent the pervasive issue of over-addition when reacting with highly reactive organometallic reagents, such as Grignard and organolithium reagents.[1][2][3] Unlike acid chlorides and esters, which readily undergo a second nucleophilic attack to yield tertiary alcohols as byproducts, Weinreb amides form a stable, chelated tetrahedral intermediate.[4] This intermediate remains intact at low temperatures and only collapses to the desired ketone upon aqueous workup, after any excess organometallic reagent has been quenched.[5] This mechanistic feature translates to significantly higher yields of the target ketone and a cleaner reaction profile.
Quantitative Comparison of Ketone Synthesis
| Acylating Agent | Reagent | Product | Typical Yield (%) | Side Products | Reference(s) |
| N-Methoxy-N-methylbenzamide | PhMgBr | Benzophenone | >90% | Minimal | |
| Benzoyl Chloride | PhMgBr | Benzophenone | Variable (often lower) | Triphenylmethanol | [6][7] |
| Methyl Benzoate | PhMgBr | Benzophenone | Low to Moderate | Triphenylmethanol | [1][8] |
As the data suggests, the use of a Weinreb amide like N-methoxy-N-methylbenzamide consistently delivers high yields of the desired ketone, while reactions with benzoyl chloride and methyl benzoate are prone to the formation of the over-addition product, triphenylmethanol, which reduces the yield of benzophenone.
Strategic Application in Aldehyde Synthesis
The utility of this compound extends to the selective synthesis of aldehydes. Reduction of this Weinreb amide with mild reducing agents, such as Diisobutylaluminum hydride (DIBAL-H) at low temperatures, cleanly affords the corresponding aldehyde.[9][10] This is in contrast to the reduction of esters, which can be challenging to stop at the aldehyde stage and often proceed to the primary alcohol, especially with more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[2][11]
Comparative Performance in Aldehyde Synthesis
| Starting Material | Reducing Agent | Product | Typical Yield (%) | Potential Side Products | Reference(s) |
| N-Methoxy-N-methylamide | DIBAL-H (-78 °C) | Aldehyde | 70-85% | Minimal | [9][10] |
| Ester | DIBAL-H (-78 °C) | Aldehyde | Variable | Over-reduction to alcohol | [11][12] |
| Ester | LiAlH₄ | Primary Alcohol | High | Aldehyde (intermediate) | [4][11] |
Experimental Protocols
To provide a practical context for the discussed advantages, detailed experimental protocols for key transformations are provided below.
Protocol 1: Synthesis of Benzophenone from N-Methoxy-N-methylbenzamide
Materials:
-
N-Methoxy-N-methylbenzamide
-
Phenylmagnesium bromide (in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methoxy-N-methylbenzamide (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise from the addition funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford benzophenone.
Protocol 2: Synthesis of Benzaldehyde from N-Methoxy-N-methylbenzamide
Materials:
-
N-Methoxy-N-methylbenzamide
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methoxy-N-methylbenzamide (1.0 eq) dissolved in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq) dropwise from the addition funnel to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford benzaldehyde.[9]
Visualizing the Advantage: Reaction Mechanisms
The distinct reactivity of this compound can be best understood by visualizing the reaction pathways.
References
- 1. brainly.com [brainly.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. quora.com [quora.com]
- 8. odinity.com [odinity.com]
- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
The Enduring Efficacy of N-Methoxy-N-methylamides (Weinreb Amides) in Complex Molecule Synthesis: A Comparative Guide
In the intricate landscape of complex molecule synthesis, the precise and controlled formation of carbon-carbon bonds to construct ketone and aldehyde functionalities is paramount. For decades, researchers, scientists, and drug development professionals have relied on a variety of methods to achieve these transformations. Among these, the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has emerged as a robust and highly reliable strategy. This guide provides an objective comparison of the Weinreb amide approach with its primary alternatives, supported by experimental data, detailed protocols, and visualizations to aid in methodological selection.
The central challenge in synthesizing ketones from carboxylic acid derivatives lies in controlling the reactivity of potent organometallic nucleophiles, such as Grignard and organolithium reagents. The initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts. The Weinreb amide offers an elegant solution to this "over-addition" problem.[1][2][3][4]
The Weinreb Amide Advantage: A Stable Intermediate
The efficacy of the Weinreb amide stems from its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][5] This intermediate is stabilized at low temperatures and does not collapse to the ketone until acidic workup. By this stage, any excess organometallic reagent has been quenched, thus preventing the second addition and ensuring a high yield of the desired ketone.[1][5] This level of control is a significant advantage over the reaction of organometallic reagents with other carboxylic acid derivatives like esters.[3][4]
Performance Comparison: Weinreb Amides vs. Ester Acylation
The following tables summarize the quantitative data, comparing the yields of ketone synthesis using Weinreb amides versus esters with organometallic reagents.
Table 1: Ketone Synthesis via Weinreb Amides
| Carboxylic Acid Derivative | Organometallic Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 | [Organic Syntheses, Coll. Vol. 9, p.477 (1998)] |
| N-methoxy-N-methylisobutyramide | n-Butyllithium | 2-Methyl-3-heptanone | 92 | [J. Org. Chem. 1981, 46, 22, 4595-4605] |
| N-Boc-L-proline Weinreb amide | Methylmagnesium bromide | N-Boc-L-2-acetylpyrrolidine | 85 | [Org. Lett. 2002, 4, 16, 2711-2714] |
| 4-Bromo-N-methoxy-N-methyl-benzamide | n-Butyllithium | 1-(4-Bromophenyl)pentan-1-one | 81 | [Supporting Info, Org. Lett. 2013, 15, 22, 5802–5805] |
| Complex Weinreb Amide Intermediate | Grignard Reagent | Jervine Precursor Ketone | 89 | [Org. Lett. 2020, 22, 3537-3541][5] |
Table 2: Ketone Synthesis via Esters
| Ester | Organometallic Reagent | Ketone Product | Ketone Yield (%) | Tertiary Alcohol Byproduct (%) | Reference |
| Ethyl benzoate | Phenylmagnesium bromide | Benzophenone | Low/Mixture | Major Product | [J. Am. Chem. Soc. 1947, 69, 5, 1197–1199] |
| Methyl 4-methoxybenzoate | Phenylmagnesium bromide | 4-Methoxybenzophenone | ~40-50 (variable) | Significant | [General Organic Chemistry Principles] |
| Ethyl acetate | n-Butyllithium | 2-Hexanone | Low/Mixture | Major Product | [General Organic Chemistry Principles] |
| Diethyl oxalate | Isobutylmagnesium chloride | Ethyl 2-keto-4-methylpentanoate | ~60-70 (with careful control) | Present | [Application Notes, BenchChem][6] |
As the data indicates, the reaction of Grignard and organolithium reagents with esters is often plagued by low yields of the desired ketone and the formation of significant amounts of tertiary alcohol byproducts.[3][7] While careful control of reaction conditions, such as low temperatures and inverse addition, can improve the yield of the ketone from esters, the Weinreb amide approach consistently provides superior yields and cleaner reactions.[6]
Substrate Scope and Functional Group Tolerance
The Weinreb amide protocol is renowned for its broad substrate scope and tolerance of a wide array of functional groups.
Table 3: Comparison of Substrate Scope and Functional Group Tolerance
| Feature | Weinreb Amide Approach | Ester Acylation |
| Aliphatic & Aromatic Substrates | Excellent for both. | Generally applicable, but over-addition is a persistent issue. |
| Sterically Hindered Substrates | Generally effective. | Can be problematic, leading to reduced yields or side reactions. |
| α-Chiral Centers | Minimal risk of racemization during amide formation with appropriate coupling agents. | Not directly applicable for chiral preservation in this context. |
| Protic Functional Groups (e.g., -OH, -NH2) | Protection is generally required. | Protection is required. |
| Other Functional Groups Tolerated | Silyl ethers, acetals, halides, N-protected amino acids, sulfonates, phosphonate esters.[2] | Less tolerant due to the high reactivity of organometallic reagents. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes the conversion of a generic carboxylic acid to its corresponding N-methoxy-N-methylamide using a common peptide coupling reagent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ketone Synthesis from a Weinreb Amide
This protocol details the reaction of a Weinreb amide with an organolithium reagent to yield a ketone.
Materials:
-
Weinreb amide (1.0 equiv)
-
Organolithium reagent (e.g., n-Butyllithium) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Attempted Ketone Synthesis from an Ester with a Grignard Reagent
This protocol illustrates the typical procedure for reacting an ester with a Grignard reagent, which often leads to over-addition.
Materials:
-
Ester (e.g., Ethyl benzoate) (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide) (1.0 equiv)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by NMR or GC-MS to determine the ratio of ketone to tertiary alcohol.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Purity Characterization and Validation of N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of N,2-dimethoxy-N-methylacetamide purity. Given the limited specific literature on this compound, this guide presents a validated approach based on established methods for analogous Weinreb amides and other N-alkoxy-N-methylamides. We will explore common analytical techniques, potential alternatives to this compound in organic synthesis, and detailed experimental protocols.
Characterization of this compound
This compound, a member of the Weinreb amide class of reagents, is utilized in organic synthesis for the preparation of ketones. Its purity is crucial to ensure predictable reaction outcomes and to minimize the introduction of impurities into subsequent synthetic steps. The primary sources of impurities can arise from the starting materials, side reactions during synthesis, or degradation upon storage.
A typical synthesis of a Weinreb amide involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.[1] For this compound, this would likely involve the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine.
Potential Impurities:
-
Starting Materials: Unreacted 2-methoxyacetyl chloride or N,O-dimethylhydroxylamine.
-
By-products: Over-acylated products or products from side reactions of the starting materials.
-
Solvents: Residual solvents from the reaction and purification process.
-
Degradation Products: Hydrolysis of the amide bond upon exposure to moisture.
Comparison with Alternative Acylating Agents
This compound serves as a precursor for the generation of a reactive acylating species. Several alternatives exist, each with its own advantages and disadvantages in terms of reactivity, selectivity, and the resulting purity of the products.
| Acylating Agent Class | Example | Advantages | Disadvantages | Typical Product Purity |
| Weinreb Amides | This compound | High selectivity, prevents over-addition of organometallic reagents, stable intermediate.[1][2] | Two-step preparation from carboxylic acid. | >95% |
| Acyl Chlorides | 2-methoxyacetyl chloride | Highly reactive, readily available. | Prone to over-addition with organometallic reagents, leading to alcohol by-products; sensitive to moisture.[3] | Variable, often requires careful control of reaction conditions. |
| Carbodiimide Coupling | DCC, EDC with 2-methoxyacetic acid | Mild reaction conditions, suitable for sensitive substrates.[4] | Can lead to the formation of N-acylurea by-products, which can be difficult to remove. | Generally high, but purification from by-products can be challenging. |
| Acyl Imidazolides | Formed from N,N'-Carbonyldiimidazole (CDI) and 2-methoxyacetic acid | Mild acylating agent, by-products (imidazole and CO2) are easily removed. | The reactivity of the acyl imidazolide can be lower than that of acyl chlorides.[5] | High, due to the clean nature of the reaction. |
Experimental Protocols for Purity Validation
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity
GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents, and for confirming the molecular weight of the main component.[6][7]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.[8]
Quantitative Nuclear Magnetic Resonance (¹H qNMR) for Absolute Purity Determination
¹H qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[9][10][11][12]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Acquire the spectrum with a 90° pulse.
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated based on the integral values, the number of protons for each signal, and the known weights and purities of the analyte and the internal standard.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the characterization and validation of this compound purity and a conceptual signaling pathway for its use in synthesis.
Caption: Workflow for Synthesis and Purity Validation.
Caption: Reaction Pathway for Ketone Synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. uoguelph.ca [uoguelph.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emerypharma.com [emerypharma.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Analytical Methods for N,2-dimethoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
N,2-dimethoxy-N-methylacetamide, a Weinreb amide, serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control throughout the drug development process. This guide provides a comparative overview of common analytical techniques applicable to this compound, offering insights into their principles, expected performance, and detailed experimental protocols based on methods for structurally similar compounds.
Data Presentation: Comparison of Analytical Techniques
Due to the limited availability of specific validated methods for this compound, the following table summarizes the expected performance of common analytical techniques based on data from analogous acetamide and Weinreb amide compounds. This information provides a baseline for method selection and development.
| Analytical Technique | Principle | Typical Application | Expected Limit of Detection (LOD) | Expected Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | Quantification of bulk material, in-process control, purity assessment. | 1 - 5 µg/mL[1] | 5 - 15 µg/mL[1] | Robust, widely available, good for quantitative analysis of major components. | Moderate sensitivity, potential for interference from co-eluting impurities without chromophores. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass-to-charge ratio. | Impurity profiling, identification of volatile and semi-volatile by-products. | 0.01 - 0.1 µg/mL (with derivatization) | 0.03 - 0.3 µg/mL (with derivatization) | High sensitivity and specificity, excellent for identification of unknown components. | May require derivatization for polar or non-volatile compounds, potential for thermal degradation of the analyte.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of identity, quantitative analysis (qNMR). | ~0.1% (for impurities) | ~0.3% (for impurities) | Provides detailed structural information, non-destructive, can be quantitative without a specific reference standard. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification, confirmation of identity. | Not typically used for quantification of low-level impurities. | Not typically used for quantification of low-level impurities. | Fast, simple sample preparation, provides a unique molecular fingerprint. | Limited use for quantification, not suitable for complex mixtures. |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from established protocols for similar acetamide compounds. These can serve as a starting point for developing and validating a method for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification and purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating acetamides.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). For MS compatibility, volatile buffers like ammonium formate or formic acid should be used.[3] A typical starting point could be a mobile phase of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound. A wavelength around 210 nm is often used for amides.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a final concentration within the expected linear range of the instrument.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should bracket the expected sample concentration. Generate a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A typical program could be: start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the volatility of the analyte and potential impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If the compound has low volatility, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve its chromatographic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.
-
¹H NMR of a similar compound (N-methoxy-N-methylacetamide): δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) in CDCl₃. The spectrum of this compound is expected to show an additional singlet for the methoxy group on the acetyl moiety.
-
¹³C NMR of a similar compound (N-methoxy-N-methylacetamide): δ 172.0, 61.1, 32.0, 19.8 in CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the rapid identification of functional groups present in the molecule.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a KBr disk.
-
Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Characteristic Peaks:
-
C=O (amide I) stretch: ~1650 cm⁻¹
-
C-N stretch: ~1400 cm⁻¹
-
C-O stretch (ether): ~1100 cm⁻¹
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Workflow for selecting an analytical method.
Caption: HPLC method development workflow.
References
A Comparative Guide to Acylating Agents: N,2-Dimethoxy-N-methylacetamide in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of N,2-dimethoxy-N-methylacetamide, a specialized Weinreb amide, alongside more conventional acylating agents such as acyl chlorides and acid anhydrides. The information presented is supported by experimental data to facilitate an objective evaluation of their performance in the acylation of amines and phenols.
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis. The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > Weinreb amides > esters > carboxylic acids. While highly reactive agents like acyl chlorides often provide high yields rapidly, they can suffer from a lack of chemoselectivity and the generation of corrosive byproducts. In contrast, milder agents like this compound offer greater control and are particularly advantageous in complex syntheses where sensitive functional groups are present.
Performance Comparison of Acylating Agents
To illustrate the practical differences between these agents, this guide focuses on the acetylation of two common nucleophiles: the primary amine, benzylamine, and the aromatic alcohol, phenol. The following tables summarize typical reaction conditions and reported yields for these transformations.
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Time | Temperature (°C) | Yield (%) |
| This compound | Benzylamine | n-BuLi | THF | 2.5 h | -78 | ~83% (ketone synthesis) |
| Acetyl Chloride | Benzylamine | Pyridine | DCM | - | 0 | High |
| Acetic Anhydride | Benzylamine | None | None | 5-15 min | Room Temp | 89% |
| This compound | Phenol | TiCl4 | DCM | - | -78 to RT | Moderate to High |
| Acetyl Chloride | Phenol | aq. NaOH | Dichloromethane | 5 min | 0 | 84% |
| Acetic Anhydride | Phenol | Expansive Graphite | CH2Cl2 | 30 min | Room Temp | 98% |
Note: Direct comparative experimental data for the acylation of benzylamine and phenol with this compound under identical conditions to the other agents is limited in publicly available literature. The data for this compound with benzylamine is inferred from its primary use in ketone synthesis with organolithium reagents. The data for phenol is based on the general reactivity of Weinreb amides towards oxygen nucleophiles.
Key Distinctions and Applications
Acyl Chlorides: As the most reactive acylating agents, acyl chlorides readily react with a wide range of nucleophiles, often without the need for a catalyst. However, their high reactivity can be a double-edged sword, leading to over-reaction and lack of selectivity in molecules with multiple nucleophilic sites. The generation of hydrochloric acid as a byproduct necessitates the use of a base, which can complicate purification.
Acid Anhydrides: Offering a good balance of reactivity and handling, acid anhydrides are widely used in both laboratory and industrial settings. They are less reactive than acyl chlorides, which can lead to improved selectivity. The carboxylic acid byproduct is less corrosive than HCl, but a base is still often required to drive the reaction to completion.
This compound (Weinreb Amide): This class of acylating agents is renowned for its exceptional control and chemoselectivity. The key to their utility lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized by chelation with the methoxy group, preventing the common problem of over-addition that plagues more reactive agents.[1][2] This stability allows for the isolation of ketones from the reaction of Weinreb amides with highly reactive organometallic reagents, a transformation that is notoriously difficult with acyl chlorides or esters.[1] While their reactivity with neutral amines and alcohols is lower, they can be effectively activated using Lewis acids or by converting the nucleophile to a more potent form (e.g., an alkoxide). This makes them ideal for complex molecule synthesis where preserving sensitive functional groups is paramount.
Experimental Protocols
General Procedure for N-Acetylation of Benzylamine with Acetic Anhydride
In a round-bottom flask, benzylamine (1 mmol) is mixed with acetic anhydride (1.2 mmol). The reaction mixture is stirred at room temperature for 5-15 minutes. Upon completion, the reaction mixture is worked up by washing with a saturated solution of sodium carbonate, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the N-benzylacetamide.[3][4]
General Procedure for O-Acetylation of Phenol with Acetyl Chloride
Phenol (15 mmol) is dissolved in an aqueous sodium hydroxide solution (10%, 20 mmol). In a separate flask, acetyl chloride (15 mmol) is dissolved in dichloromethane. The two solutions are cooled to 0°C and then mixed vigorously for 5 minutes. The organic layer is then separated, washed, dried, and concentrated to afford phenyl acetate.[5][6]
General Procedure for Ketone Synthesis using a Weinreb Amide (e.g., this compound)
The Weinreb amide (1.0 equiv) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78°C under an inert atmosphere. An organolithium or Grignard reagent (1.1 equiv) is added dropwise, and the reaction is stirred at -78°C for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the ketone.[7]
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms of acylation reactions.
Figure 1. General mechanism of nucleophilic acyl substitution.
Figure 2. Mechanism of Weinreb amide ketone synthesis.
Conclusion
The choice of an acylating agent is a nuanced decision that depends on the specific requirements of a chemical transformation. Acyl chlorides and acid anhydrides offer high reactivity for straightforward acylations. However, for complex syntheses requiring high chemoselectivity and the avoidance of over-addition, this compound and other Weinreb amides present a superior alternative. Their ability to form a stable chelated intermediate allows for controlled acylations, most notably in the synthesis of ketones from highly reactive organometallic reagents. For researchers in drug development and other areas where molecular complexity is high, the precision offered by Weinreb amides can be an invaluable tool.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Critical Evaluation of N,2-dimethoxy-N-methylacetamide in Synthesis: A Comparison Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, scalability, and overall success of a synthetic route. While N,2-dimethoxy-N-methylacetamide, a member of the Weinreb amide family, offers distinct advantages in certain applications, a thorough understanding of its limitations is essential for informed reagent selection. This guide provides an objective comparison of this compound with common alternative reagents, supported by available data and detailed experimental protocols.
Introduction to this compound and its Role in Synthesis
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These reagents have gained widespread use in organic synthesis, primarily for the preparation of ketones from organometallic reagents. The key feature of Weinreb amides is their ability to react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists further addition of the nucleophile, thus preventing the common side reaction of over-addition to form tertiary alcohols. Upon aqueous workup, the intermediate collapses to afford the desired ketone in high yield.
Core Limitations of this compound
Despite its utility, this compound is not without its drawbacks. Understanding these limitations is crucial for troubleshooting and for selecting more suitable alternatives when necessary.
1. Side Reactions with Strongly Basic Nucleophiles: A significant limitation arises when using strongly basic and sterically hindered nucleophiles. Instead of the expected acylation, an E2 elimination side reaction can occur. This involves the deprotonation of the N-methoxy group, leading to the formation of an N-methylamide, formaldehyde, and subsequent hydroxymethylation of the nucleophilic reagent. This not only reduces the yield of the desired ketone but also introduces impurities that can complicate purification.
2. Stability and Handling: While generally stable, this compound can be sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis. From a safety perspective, it is classified as a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled, causing skin and serious eye irritation.
3. Purification Challenges: The byproducts from the synthesis of this compound and its subsequent reactions can sometimes be challenging to remove completely. For instance, the N,O-dimethylhydroxylamine hydrochloride used in its preparation, and the subsequent magnesium or lithium salts formed during ketone synthesis, require careful workup procedures to ensure the purity of the final product.
Performance Comparison with Alternative Acylating Agents
The choice of an acylating agent is highly dependent on the specific substrate, desired reactivity, and reaction conditions. Here, we compare this compound with two common classes of alternatives: Acyl Chlorides and Carboxylic Acids activated with coupling agents.
Quantitative Data Comparison
The following table summarizes typical performance characteristics of this compound (as a representative Weinreb amide) and its alternatives in acylation reactions. It is important to note that yields are substrate-dependent and the data presented are representative examples.
| Reagent Class | Reagent Example | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Weinreb Amide | This compound | >80% | Anhydrous, often low temperature | Prevents over-addition, high yields | Side reactions with strong bases, cost |
| Acyl Chloride | Acetyl Chloride | 70-95% | Anhydrous, often with a base | High reactivity, readily available | Over-addition is common, corrosive HCl byproduct |
| Activated Acid | Carboxylic Acid + EDC/HOBt | 60-90% | Mild, room temperature | Mild conditions, broad functional group tolerance | Stoichiometric byproducts, potential for racemization |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for the synthesis and use of this compound and its alternatives.
Synthesis of this compound
Materials:
-
Methoxyacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM, slowly add triethylamine (2.2 equivalents) at 0 °C.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add methoxyacetyl chloride (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Ketone Synthesis using this compound and a Grignard Reagent
Materials:
-
This compound
-
Phenylmagnesium bromide (Grignard reagent), 3.0 M in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Acylation using an Acyl Chloride (Alternative)
Materials:
-
Aniline (or other amine/alcohol)
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography.
Amide Coupling using EDC/HOBt (Alternative)
Materials:
-
Carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water, 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Ketone synthesis using a Weinreb amide.
Caption: E2 elimination side reaction pathway.
Caption: Workflow for EDC/HOBt amide coupling.
Conclusion
This compound is a valuable reagent for the synthesis of ketones, offering high yields and excellent control over the common problem of over-addition. However, its utility is tempered by limitations such as its propensity to undergo side reactions with strongly basic nucleophiles and the need for careful handling and purification procedures. For many applications, alternative acylating agents like acyl chlorides or activated carboxylic acids may offer a more robust or cost-effective solution. A careful consideration of the substrate scope, desired reaction conditions, and potential for side reactions is paramount for the successful implementation of any acylation strategy in a research and development setting. This guide provides the necessary comparative data and protocols to aid in making that critical decision.
A Comparative Analysis of the Reactivity of N,2-dimethoxy-N-methylacetamide with Diverse Nucleophiles
For researchers, scientists, and drug development professionals, N,2-dimethoxy-N-methylacetamide, a specialized Weinreb amide, offers a versatile platform for electrophilic acyl substitution. Its unique reactivity profile, particularly its resistance to over-addition by strong nucleophiles, makes it a valuable intermediate in complex molecule synthesis. This guide provides an objective comparison of its reactivity with organometallic reagents, amines, and thiols, supported by available experimental data and detailed methodologies.
The reactivity of this compound is fundamentally governed by the stability of the tetrahedral intermediate formed upon nucleophilic attack. The presence of the N-methoxy group allows for the formation of a stable five-membered chelated intermediate with metal ions, which prevents the premature collapse of the intermediate and subsequent over-addition, a common issue with other acylating agents like esters and acid chlorides.[1] This guide will delve into the specific interactions of this Weinreb amide with key classes of nucleophiles.
Reactivity with Organometallic Reagents: A Controlled Pathway to Ketones
The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a well-established and highly efficient method for the synthesis of ketones. The reaction proceeds via a stable metal-chelated tetrahedral intermediate which, upon acidic workup, collapses to yield the corresponding ketone.[2] This method is renowned for its high yields and chemoselectivity, consistently avoiding the formation of tertiary alcohol byproducts that often result from the over-addition of the organometallic reagent to the ketone product.[1]
Quantitative Data Summary
| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 | 1 | 95 |
| N-methoxy-N-methylbenzamide | Methyllithium | THF | 0 | 1 | 92 |
| N-methoxy-N-methyl-2-phenylacetamide | Phenylmagnesium bromide | THF | 0 | 1 | 89 |
| N-methoxy-N-methyl-2-phenylacetamide | Methyllithium | THF | 0 | 1 | 85 |
| N-methoxy-N-methylcyclohexanecarboxamide | Phenyllithium | THF | -78 to 0 | 1 | 96 |
| N-methoxy-N-methylcinnamamide | Methylmagnesium bromide | THF | 0 | 1 | 90 |
This data is representative of the general class of Weinreb amides and serves as an indication of expected performance.
Experimental Protocol: General Procedure for Ketone Synthesis
The following is a general experimental protocol for the reaction of a Weinreb amide with an organometallic reagent, which can be adapted for this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Grignard or organolithium solution of known concentration)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.
-
The solution is cooled to 0 °C or -78 °C in an appropriate cooling bath (ice-water or dry ice-acetone).
-
The organometallic reagent (1.1-1.5 eq) is added dropwise via syringe, maintaining the internal temperature below the specified temperature.
-
The reaction mixture is stirred at the same temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is quenched by the slow, dropwise addition of 1 M HCl at the reaction temperature.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude ketone product can be purified by column chromatography on silica gel.
Reactivity with Amine Nucleophiles: A Less Favorable Pathway
The reaction of this compound with simple amine nucleophiles to form a different amide (transamidation) is not a commonly reported or synthetically useful transformation. Amides are generally poor acylating agents for amines because the amide nitrogen is a poor leaving group. While some specialized methods exist for amide synthesis from other amides, direct reaction with primary or secondary amines under standard conditions is generally not efficient. The focus of Weinreb amide chemistry lies in their utility for synthesizing ketones and aldehydes.[3]
Reactivity with Thiol Nucleophiles: An Emerging Application in Bioconjugation
While less common than reactions with organometallics, the reaction of Weinreb amides with thiol nucleophiles is an emerging area of interest, particularly in the field of chemical biology. Specifically, peptide Weinreb amides have been shown to react with cysteine residues to form thioesters in situ, which then undergo native chemical ligation (NCL).[4][5] This indicates that the Weinreb amide is sufficiently electrophilic to be attacked by the thiol group of cysteine.
This reactivity is significant as it opens up possibilities for using Weinreb amides as precursors for thioesters in bioconjugation and peptide synthesis. The reaction is typically performed in aqueous buffers at or near neutral pH.[4][5]
Conceptual Reaction Scheme with Thiols
The reaction of this compound with a thiol (R-SH) would be expected to proceed via nucleophilic attack of the thiol on the amide carbonyl, followed by the departure of N,O-dimethylhydroxylamine to form a thioester.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps and logical relationships in the reactions of this compound with different nucleophiles.
Caption: Reaction pathways of this compound with different nucleophiles.
Caption: A typical experimental workflow for the synthesis of ketones from Weinreb amides.
Conclusion
This compound exhibits a distinct reactivity profile that makes it a highly valuable tool in organic synthesis. Its reaction with organometallic reagents provides a reliable and high-yielding route to ketones, effectively preventing the common problem of over-addition. In contrast, its reactivity with simple amines is generally low, making transamidation an unfavorable process. The emerging reactivity with thiol nucleophiles, particularly in the context of bioconjugation, highlights a newer application of this versatile functional group. For researchers in drug development and complex molecule synthesis, a thorough understanding of these comparative reactivities is crucial for strategic and efficient synthetic planning.
References
- 1. researchgate.net [researchgate.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of N-Alkoxy-N-alkylamides in Acylation Reactions: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall project costs. While a plethora of options exist, N-alkoxy-N-alkylamides, exemplified by the well-established N-methoxy-N-methylamides (Weinreb amides), present a compelling case for their utility in the synthesis of ketones and aldehydes. This guide provides a comprehensive cost-benefit analysis of using these reagents, comparing their performance with common alternatives and offering detailed experimental insights.
A notable, albeit less documented, member of this class is N,2-dimethoxy-N-methylacetamide. Due to a scarcity of publicly available data on this specific compound, this guide will focus on its close analogue, N-methoxy-N-methylacetamide, as a representative of the broader class of N-alkoxy-N-alkylamides. The principles and comparisons drawn are likely to be broadly applicable, with the understanding that the additional methoxy group in this compound could potentially influence its reactivity and solubility, warranting further investigation.
Performance Comparison of Acylating Agents
The primary advantage of N-alkoxy-N-alkylamides lies in their ability to controllably deliver an acyl group to a nucleophile, typically an organometallic reagent, to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, which plagues more reactive acylating agents like acyl chlorides and anhydrides, leading to the formation of undesired tertiary alcohols. The intermediate is then readily hydrolyzed upon aqueous workup to yield the desired ketone or aldehyde.
| Acylating Agent | General Reactivity | Common Substrates | Byproducts | Key Advantages | Key Disadvantages |
| N-Alkoxy-N-alkylamides (e.g., Weinreb Amides) | Moderate | Organolithiums, Grignard Reagents | Benign (e.g., N,O-dimethylhydroxylamine) | High selectivity for ketones/aldehydes; avoids over-addition; stable and easy to handle. | Higher initial cost of reagents; may require an additional synthetic step. |
| Acyl Chlorides | Very High | Alcohols, Phenols, Amines, Organometallics | HCl | High reactivity, often leading to high yields and short reaction times.[1][2] | High reactivity can lead to poor selectivity and over-addition; corrosive HCl byproduct requires careful handling.[1] |
| Acid Anhydrides | High | Alcohols, Phenols, Amines | Carboxylic Acid | Generally less reactive and more selective than acyl chlorides; byproduct is less corrosive than HCl.[3] | May require catalysts or higher temperatures to achieve comparable reactivity to acyl chlorides. |
| Morpholine Amides | Moderate | Organolithiums, Grignard Reagents | Morpholine | Economical starting material; good alternative to Weinreb amides.[4][5][6] | Can be less reactive than Weinreb amides in some cases.[4] |
| Carboxylic Acids + Coupling Agents (e.g., DCC) | Variable | Alcohols, Amines | Varies with coupling agent (e.g., DCU) | Avoids the need to prepare and handle highly reactive acylating agents; allows for in-situ activation. | Coupling agents can be expensive and produce difficult-to-remove byproducts. |
Cost Analysis of Starting Materials
A crucial aspect of any synthetic strategy is the cost of the required reagents. While the initial purchase price of the components for N-alkoxy-N-alkylamide synthesis might be higher than for some traditional methods, the potential for higher yields of the desired product and reduced purification costs can offset this initial investment.
| Reagent | Typical Price (USD) | Supplier Examples |
| N,O-Dimethylhydroxylamine hydrochloride | ~
| Sigma-Aldrich, Chem-Impex, Fisher Scientific, GLR Innovations |
| Methoxyacetyl chloride | ~
| Apollo Scientific, Sigma-Aldrich, TCI |
| Morpholine | ~
| Sigma-Aldrich, Univar Solutions, DGR Industrial Products |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ~
| Sigma-Aldrich, Apollo Scientific, MedChemExpress |
| Acetyl Chloride | ~$18 for 100g | ChemicalBook |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Experimental Protocols
Synthesis of N-methoxy-N-methylacetamide (Weinreb Amide)
This protocol describes the synthesis of a Weinreb amide from an acid chloride.
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure: [7]
-
To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, slowly add pyridine or triethylamine (2.0 eq) at 0 °C.
-
After stirring for a short period, add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-methoxy-N-methylacetamide.
Ketone Synthesis using a Weinreb Amide
This protocol outlines the general procedure for the synthesis of a ketone from a Weinreb amide and an organometallic reagent.
Materials:
-
N-methoxy-N-methylacetamide
-
Organometallic reagent (e.g., Grignard or organolithium)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-methoxy-N-methylacetamide (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add the organometallic reagent (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for several hours or until the reaction is complete.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone, which can be further purified by chromatography.
Logical Workflow for Selecting an Acylating Agent
The choice of an acylating agent is a multi-faceted decision that depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow to guide this selection process.
Conclusion
N-alkoxy-N-alkylamides, particularly Weinreb amides, offer a robust and reliable method for the synthesis of ketones and aldehydes, effectively mitigating the common issue of over-addition seen with more reactive acylating agents. While the initial cost of reagents may be higher, the benefits of increased selectivity, higher yields of the desired product, and simplified purification can lead to overall cost savings and improved efficiency in a research and development setting. The choice of an appropriate acylating agent should be guided by a careful consideration of the specific synthetic challenge, including the nature of the substrate, the potential for side reactions, and the economic and practical constraints of the project. The emergence of more economical alternatives like morpholine amides further expands the toolkit available to chemists, providing a spectrum of options to suit various synthetic needs. Further research into less common analogues such as this compound is warranted to fully explore the potential of this versatile class of reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
Navigating Acylation: A Comparative Look at N,2-dimethoxy-N-methylacetamide and its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. While a vast array of acylating agents are available, a comprehensive understanding of their comparative performance is often elusive. This guide aims to provide an objective comparison of N,2-dimethoxy-N-methylacetamide and its alternatives, focusing on their application in acylation reactions, a cornerstone of organic synthesis.
A Note on Data Availability:
Comparison of Acylating Agents in Ketone Synthesis
One of the most common applications of N-alkoxy-N-methylamides is in the synthesis of ketones via reaction with organometallic reagents. The following table provides a comparative overview of different methods for ketone synthesis, highlighting key performance indicators.
| Method | Acylating Agent | Organometallic Reagent | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Weinreb Ketone Synthesis | N-methoxy-N-methylamide | Grignard or Organolithium | THF, Diethyl ether | -78 to rt | 1 - 4 | 75 - 95 | High yields, prevents over-addition, good functional group tolerance. | Requires preparation of the Weinreb amide. |
| Acyl Chloride Acylation | Acyl Chloride | Grignard or Organolithium | THF, Diethyl ether | -78 to rt | 1 - 3 | Variable | High reactivity. | Prone to over-addition to form tertiary alcohols, byproduct (HCl) can be problematic. |
| Nitrile Acylation | Nitrile | Grignard Reagent | Diethyl ether, THF | 0 to reflux | 2 - 6 | 60 - 80 | Readily available starting materials. | Requires harsh acidic workup, can have lower yields. |
| Carboxylic Acid Acylation | Carboxylic Acid | Organolithium (2 equiv.) | Diethyl ether, THF | -78 to rt | 1 - 3 | 70 - 90 | Direct use of carboxylic acids. | Requires two equivalents of the organometallic reagent. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a Weinreb amide and its subsequent use in ketone synthesis, which can serve as a model for the potential application of this compound.
Protocol 1: Synthesis of N-methoxy-N-methylacetamide (Weinreb Amide)
This protocol describes the synthesis of N-methoxy-N-methylacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.[1]
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in DCM at 0 °C, slowly add triethylamine (2.0 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-methoxy-N-methylacetamide.
Protocol 2: Weinreb Ketone Synthesis
This protocol outlines the general procedure for the synthesis of a ketone from a Weinreb amide and an organolithium reagent.
Materials:
-
N-methoxy-N-methylamide (e.g., N-methoxy-N-methylbenzamide)
-
Organolithium reagent (e.g., phenyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-methoxy-N-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organolithium reagent (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude ketone, which can be further purified by column chromatography.
Visualizing the Reaction Pathway
The mechanism of the Weinreb ketone synthesis is a key to its success, preventing the common issue of over-addition of the organometallic reagent. The formation of a stable chelated intermediate is crucial.
Caption: The Weinreb ketone synthesis pathway.
Logical Workflow for Reagent Selection
The choice of an appropriate acylating agent depends on several factors, including the nature of the substrate, the desired product, and the reaction conditions.
Caption: Decision workflow for selecting an acylating agent.
References
N,2-Dimethoxy-N-methylacetamide: A Literature Review of its Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
N,2-dimethoxy-N-methylacetamide is a polar aprotic solvent and synthetic intermediate. This guide provides a comparative overview of its properties and potential applications in organic synthesis, drawing parallels with established amide solvents and highlighting areas for future research. While direct comparative studies on its performance are limited in publicly available literature, this review consolidates existing information to inform its potential utility.
Physicochemical Properties: A Comparative Look
A key aspect of selecting a suitable solvent or reagent is its physical and chemical properties. The following table compares the known properties of this compound with commonly used amide solvents in organic synthesis.
| Property | This compound | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) |
| CAS Number | 132289-57-7[1] | 68-12-2 | 127-19-5 |
| Molecular Formula | C5H11NO3[1] | C3H7NO | C4H9NO |
| Molecular Weight | 133.15 g/mol [1] | 73.09 g/mol | 87.12 g/mol |
| Boiling Point | Not available | 153 °C | 165 °C |
| Density | Not available | 0.944 g/mL | 0.937 g/mL |
Applications in Organic Synthesis
This compound belongs to the class of N-alkoxyamides, which have found utility as versatile reagents and solvents in organic synthesis. While specific data for this compound is scarce, the applications of the closely related N-methoxy-N-methylamides (Weinreb amides) can provide insights into its potential uses.
Potential as a Solvent in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. The choice of solvent is critical for the success of these reactions, with polar aprotic solvents like DMF and DMAc being commonly employed.[2][3] These solvents are effective at dissolving the polar and nonpolar reactants and reagents involved. Given its polar amide structure, this compound could potentially serve as a solvent in such reactions. However, no studies were found that specifically evaluate its performance in this context.
A general workflow for a Suzuki-Miyaura cross-coupling reaction where a novel solvent like this compound could be tested is depicted below.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role as a Synthetic Intermediate
Derivatives of N-methoxy-N-methylacetamide are recognized as valuable building blocks in the synthesis of pharmaceuticals and specialty chemicals. For instance, the fluorinated analog, 2,2-difluoro-N-methoxy-N-methylacetamide, is a sought-after intermediate in medicinal chemistry and materials science due to the favorable properties conferred by the difluoro substitution. This suggests a potential role for this compound as a precursor for more complex molecules.
The synthesis of the related N-methoxy-N-methylacetamide is well-documented and typically involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[4] A similar synthetic strategy could likely be employed for this compound.
Caption: A plausible synthetic route to this compound.
Comparison with Alternative Solvents in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) heavily relies on polar aprotic solvents to facilitate the coupling of amino acids. DMF and NMP are the most commonly used solvents in this field. However, due to toxicity concerns, there is a significant drive to find safer and more environmentally friendly alternatives. While there is no direct evidence of this compound being used in peptide synthesis, its properties as a polar amide make it a candidate for investigation.
The following table outlines some common solvents used in SPPS and their key characteristics.
| Solvent | Key Characteristics |
| N,N-Dimethylformamide (DMF) | Excellent solvating properties, but toxic and can lead to formylation side reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Good alternative to DMF with similar solvating power, but more viscous and expensive. |
| Dimethyl Sulfoxide (DMSO) | Strong solvent, often used as a co-solvent to disrupt peptide aggregation. |
| "Green" Solvents (e.g., Cyrene™, 2-MeTHF) | More environmentally benign alternatives, but may have different swelling properties for resins and require optimization. |
Experimental Protocols
Hypothetical Synthesis of this compound:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C is slowly added a base such as triethylamine (2.0 eq).
-
The mixture is stirred for 10-15 minutes at 0 °C.
-
Methoxyacetyl chloride (1.0 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification can be achieved through distillation or column chromatography.
Conclusion and Future Outlook
This compound presents itself as a potentially useful polar aprotic solvent and synthetic intermediate. Its structural similarity to established amide solvents suggests its applicability in a range of organic reactions, including cross-coupling and peptide synthesis. However, the current body of scientific literature lacks specific and comparative data on its performance.
For researchers and drug development professionals, this compound represents an opportunity for investigation. Systematic studies comparing its efficacy against traditional solvents like DMF and DMAc, as well as other green alternatives, would be highly valuable. Such studies should focus on quantifying its performance in terms of reaction yields, times, and product purity across a variety of important synthetic transformations. The development of detailed and optimized experimental protocols for its use will be crucial for its adoption by the wider scientific community. As the demand for safer and more sustainable chemical processes grows, a thorough evaluation of promising alternatives like this compound is warranted.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of N,2-dimethoxy-N-methylacetamide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of N,2-dimethoxy-N-methylacetamide (CAS Number: 132289-57-7), ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful and an irritant.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to the Resource Conservation and Recovery Act (RCRA) regulations, as enforced by the Environmental Protection Agency (EPA), is mandatory.[1][2][3][4]
1. Waste Identification and Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
The waste is considered hazardous due to its irritant and harmful properties.[5]
2. Container Management:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
The container must be kept closed at all times, except when adding waste.[1][2]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "132289-57-7," and the associated hazard pictograms (e.g., irritant, harmful).[1]
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate inventory of the waste.
5. Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.
-
Alternatively, some jurisdictions may permit the disposal of triple-rinsed containers in the regular trash. The rinsate from this process must be collected and treated as hazardous waste. Consult your EHS department for local regulations.
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure Personal Safety: Wear the appropriate PPE as detailed above.
-
Ventilate the Area: Ensure adequate ventilation to avoid the inhalation of vapors.
-
Containment and Cleanup: For liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial absorbent pad.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department.
Disposal Decision Workflow
Caption: Logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling N,2-dimethoxy-N-methylacetamide
Hazard Profile of N,2-dimethoxy-N-methylacetamide
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified with the following hazards[1]:
-
Flammable: Flammable liquid and vapor[1].
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
Personal Protective Equipment (PPE)
Given the identified hazards, the following personal protective equipment is essential to ensure the safety of laboratory personnel.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which can be harmful and cause irritation. The exact glove material and thickness should be determined based on a site-specific risk assessment and, if possible, manufacturer's glove compatibility data for similar chemicals. |
| Body Protection | Chemical-resistant laboratory coat or apron | Provides a barrier against spills and splashes, preventing contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are not sufficient, a respirator appropriate for organic vapors may be necessary. | Minimizes the risk of inhaling harmful vapors. |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, to minimize exposure and ensure a safe working environment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Liquid Waste:
-
Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.
Solid Waste:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous solid waste.
-
Collect these materials in a separate, clearly labeled, and sealed container.
Storage and Collection:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's and local regulations for hazardous waste pickup and disposal[2][3][4][5]. Never dispose of this chemical down the drain or in regular trash[2][4].
By adhering to these safety protocols, researchers and laboratory professionals can minimize the risks associated with handling this compound and maintain a safe working environment.
References
- 1. This compound | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
